TIA-1 related protein
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Description
Historical Context of TIA-1 Related Protein Discovery
TIAR was first identified in 1992 by the laboratory of Paul Anderson, a year after the discovery of its paralog, TIA-1. nih.govresearchgate.net The initial research that led to the identification of TIAR was centered on understanding the mechanisms of cell death, particularly in immune cells. nih.govresearchgate.net Scientists observed that TIAR, much like TIA-1, possessed nucleolytic activity and could induce DNA fragmentation in target cells of cytotoxic lymphocytes, suggesting its involvement in apoptosis. nih.govnih.gov This discovery laid the groundwork for further investigation into the broader functions of TIAR beyond its role in programmed cell death.
Overview of T-IA-1 Related Protein as an RNA-Binding Protein (RBP)
TIAR is a member of the RNA recognition motif (RRM) family of RNA-binding proteins. rupress.orgpnas.org Its structure is characterized by the presence of three RRM domains at the N-terminus and a glutamine-rich, prion-related domain (PRD) at the C-terminus. mdpi.comnih.gov This modular design is a hallmark of many classical RBPs. nih.gov The RRM domains are responsible for the protein's ability to bind to specific RNA sequences, particularly those rich in uridylate residues. pnas.orgnih.gov
The different RRM domains of TIAR exhibit distinct RNA binding specificities. nih.gov Research has shown that RRM2 is the primary domain for binding to both RNA and DNA. nih.govtandfonline.com However, the high-affinity binding to U-rich RNA and T-rich DNA is significantly enhanced by the presence of a linker region C-terminal to RRM2. nih.govtandfonline.com RRM1, on the other hand, shows a preference for binding to DNA over RNA. tandfonline.com The third RRM domain (RRM3), while not interacting with the U-rich sequences recognized by the full-length protein, is a functional RNA-binding domain that can interact with a range of cellular RNAs. nih.gov This intricate domain architecture allows TIAR to participate in a wide array of post-transcriptional regulatory events. ebi.ac.uk
Table 1: Domain Structure and Function of TIAR
| Domain | Location | Primary Function |
| RNA Recognition Motif 1 (RRM1) | N-terminus | Preferentially binds to DNA over RNA. tandfonline.com |
| RNA Recognition Motif 2 (RRM2) | N-terminus | Major RNA and DNA binding domain. nih.govtandfonline.com |
| RNA Recognition Motif 3 (RRM3) | N-terminus | Binds to a variety of cellular RNAs. nih.gov |
| Prion-Related Domain (PRD) | C-terminus | Mediates self-aggregation and is essential for stress granule formation. mdpi.commolbiolcell.org |
Biological Significance and Multifaceted Roles of this compound
The biological roles of TIAR are extensive and varied, reflecting its complex nature as a regulator of gene expression. researchgate.netnih.gov Its functions span from the regulation of apoptosis and stress response to involvement in embryogenesis and the inflammatory response. researchgate.netplos.org
A key function of TIAR is its role in the cellular stress response. Under conditions of environmental stress, such as heat shock, oxidative stress, or viral infection, TIAR, along with TIA-1, translocates from the nucleus to the cytoplasm and promotes the assembly of stress granules (SGs). rupress.orgfrontiersin.org SGs are dynamic, non-membranous cytoplasmic aggregates where untranslated mRNAs are sequestered, leading to a global translational arrest. mdpi.comfrontiersin.org This process allows the cell to conserve energy and redirect its resources towards producing proteins necessary for survival and recovery. wikipedia.org The formation of SGs is a reversible process, and their disassembly is crucial for the cell to resume normal function after the stress has subsided. rupress.org
TIAR is also deeply implicated in the regulation of apoptosis, or programmed cell death. nih.gov The initial discovery of TIAR highlighted its ability to induce DNA fragmentation. nih.gov Subsequent studies have shown that during Fas-mediated apoptosis, TIAR translocates from the nucleus to the cytoplasm, a process that precedes the fragmentation of DNA. nih.gov This redistribution suggests that TIAR is an active participant in the apoptotic program. nih.gov In the nematode C. elegans, the homolog of TIAR, TIAR-1, is required for inducing germ cell apoptosis under various stress conditions. merckmillipore.com
Furthermore, TIAR plays a critical role in regulating the translation of specific mRNAs, particularly those containing AU-rich elements (AREs) in their 3' untranslated regions (3'UTRs). nih.govbiologists.com It can act as a translational repressor for a number of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). nih.govnih.gov By binding to the AREs of these transcripts, TIAR can inhibit their translation, thereby helping to maintain a non-inflammatory state. nih.gov This function is crucial for preventing the overexpression of potent inflammatory molecules. nih.gov
The importance of TIAR in development is underscored by the fact that mice lacking the TIAR gene exhibit partial embryonic lethality and defects in germ cell development. rupress.orgpnas.org This indicates that TIAR is essential for specific aspects of vertebrate development. rupress.org Overexpression of TIAR during mouse embryogenesis has also been shown to lead to embryonic lethality, highlighting the importance of tightly regulated TIAR expression for normal development. plos.org
Table 2: Key Biological Roles of TIAR
| Biological Process | Role of TIAR | Key Findings |
| Stress Response | Promotes the assembly of stress granules (SGs). rupress.orgfrontiersin.org | Under stress, TIAR relocates to the cytoplasm and sequesters untranslated mRNAs into SGs, leading to translational arrest. rupress.orgmdpi.com |
| Apoptosis | Induces DNA fragmentation and is redistributed during apoptosis. nih.gov | TIAR translocates from the nucleus to the cytoplasm during Fas-mediated apoptosis, preceding DNA fragmentation. nih.gov |
| Translational Regulation | Acts as a translational silencer of specific mRNAs. nih.govnih.gov | Binds to AU-rich elements in the 3'UTR of inflammatory mRNAs like TNF-α and COX-2, inhibiting their translation. nih.govnih.gov |
| Embryonic Development | Essential for normal embryonic and germ cell development. rupress.orgpnas.org | Knockout mice show embryonic lethality and defective germ cell maturation. rupress.orgpnas.org |
| Splicing | Participates in the alternative splicing of pre-mRNAs. frontiersin.orgwikipedia.org | Regulates the splicing of various genes, including the Fas receptor. wikipedia.org |
| Viral Response | Can facilitate or be sequestered by viruses. nih.gov | TIAR can be utilized by some viruses, like the West Nile virus, to enhance their replication. nih.gov |
Properties
CAS No. |
148592-68-1 |
|---|---|
Molecular Formula |
C5H6BrNS |
Synonyms |
TIA-1 related protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Tia 1 Related Protein Function
Domain Organization of TIA-1 Related Protein
The this compound is a multi-domain RNA-binding protein (RBP) whose structure is conserved across many species. researchgate.netmdpi.com Its architecture is characterized by the presence of three N-terminal RNA Recognition Motifs (RRMs) and a distinct C-terminal Prion-Like Domain (PrLD), also referred to as a Q/N-rich or low-complexity domain (LCD). mdpi.combiorxiv.orgnih.govmdpi.com This modular organization allows the protein to engage in a wide array of molecular interactions, underpinning its roles in regulating pre-mRNA splicing and mRNA translation. mdpi.comnih.gov In the absence of RNA, the three RRM domains behave as independent structural modules connected by flexible linkers. mdpi.com
RNA Recognition Motifs (RRMs): RRM1, RRM2, and RRM3
RRM1: Located at the N-terminus, RRM1 has a complex role. uniprot.org While some studies suggest it has little to no intrinsic RNA binding affinity on its own, others show it can bind to T-rich single-stranded DNA. nih.govmdpi.com More recent findings indicate that RRM1 can contribute to high-affinity RNA binding, but it does so synergistically with RRM2 and RRM3, particularly for certain RNA sequences. nih.gov RRM1 is also implicated in protein-protein interactions, specifically in recruiting the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome. uniprot.orgnih.gov
RRM2: The central RRM2 domain is considered the primary platform for RNA binding. tandfonline.comnih.gov It displays the highest binding affinity for target RNAs, particularly those containing uridine-rich (U-rich) sequences found in the 3' untranslated regions (UTRs) of target mRNAs. tandfonline.commdpi.comoup.com Structurally, RRM2 adopts a canonical RRM fold (βαββαβ), which provides a surface for specific RNA recognition. tandfonline.comoup.com
RRM3: The C-terminal RRM3 domain functions as an auxiliary RNA-binding domain that enhances the binding activity of RRM2. tandfonline.comnih.govoup.com While RRM2 shows a preference for U-rich sequences, RRM3 significantly enhances the protein's affinity for cytosine-rich (C-rich) motifs, which are often found in 5' terminal oligopyrimidine tracts (5' TOPs) of certain mRNAs. tandfonline.comnih.gov This suggests RRM3 confers additional RNA sequence specificity to the protein. tandfonline.com Structurally, RRM3 is preceded by a non-canonical N-terminal α-helix. oup.com
Prion-Like Domain (PrLD) / Q/N-rich Domain
The C-terminus of the this compound features a low-complexity domain significantly enriched in glutamine (Q) and asparagine (N) residues. researchgate.netnih.govresearchgate.net This region is often referred to as a Prion-Like Domain (PrLD) due to its compositional similarity to the aggregation-prone domains of yeast and mammalian prion proteins. researchgate.netpnas.orgmolbiolcell.org The PrLD is an intrinsically disordered region (IDR) that is crucial for mediating protein-protein interactions. researchgate.netbiorxiv.orgfrontiersin.org This domain's ability to self-associate is fundamental to the protein's role in nucleating the assembly of stress granules (SGs), which are dense cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress. nih.govmolbiolcell.orgfrontiersin.org
This compound Isoforms and Their Structural Distinctions
In humans, the TIA-1 gene (TIA1) can undergo alternative splicing to produce two main protein isoforms: TIA-1a and TIA-1b. researchgate.netmdpi.comoup.com The structural distinction between these isoforms is subtle but functionally significant.
TIA-1a: This isoform contains an additional 11-amino acid sequence. mdpi.comoup.com
TIA-1b: This isoform lacks the 11-amino acid insertion. mdpi.comoup.com
This insertion is located just before the RRM2 domain. researchgate.net While both isoforms exhibit similar subcellular distribution and general RNA binding activity, TIA-1b has been shown to have enhanced activity in stimulating pre-mRNA splicing compared to TIA-1a. oup.com The paralogous protein, TIA-1-related protein (TIAR), also has isoforms generated by alternative splicing, which differ by a 17-amino acid peptide within the RRM1 domain. mdpi.comencyclopedia.pub
| Isoform | Structural Distinction | Location of Difference | Reported Functional Difference |
|---|---|---|---|
| TIA-1a | Contains an 11-amino acid insertion. mdpi.comoup.com | Preceding RRM2. researchgate.net | Standard splicing activity. oup.com |
| TIA-1b | Lacks the 11-amino acid insertion. mdpi.comoup.com | Preceding RRM2. researchgate.net | Enhanced splicing stimulatory activity. oup.com |
Structural Basis of this compound Interactions
The distinct domains of the this compound work in concert to mediate its complex functions, with the RRMs primarily responsible for RNA binding and the PrLD driving protein-protein interactions and higher-order assembly.
RRM Contributions to RNA Binding
The RNA binding function of the this compound is a cooperative effort of its three RRM domains. The RRM2 and RRM3 domains are the core RNA binding platforms, necessary and sufficient for interacting with target pre-mRNAs. tandfonline.comuniprot.org
Specificity and Affinity: RRM2 is primarily responsible for the high-affinity binding to U-rich sequences, which are common regulatory elements in target mRNAs. tandfonline.comnih.gov The presence of RRM3 significantly enhances this binding and expands the protein's specificity to include C-rich sequences. tandfonline.com This dual specificity allows the protein to target a broader range of mRNAs for translational repression under stress conditions. tandfonline.com Isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) studies have confirmed that the RRM2,3 construct binds with nanomolar affinity to pyrimidine-rich RNA ligands. oup.com
Conformational Changes: Upon binding to RNA, the this compound undergoes a significant conformational change. mdpi.comnih.gov While the individual RRM domains are flexible in the unbound state, RNA binding induces a more compact and rigid structure, bringing RRM2 and RRM3 into closer association. nih.govpnas.org This compaction is essential for the protein's function in splicing regulation and translational silencing.
| Domain | Primary Binding Specificity | Key Function | Interaction Details |
|---|---|---|---|
| RRM1 | Context-dependent; T-rich ssDNA. mdpi.comnih.gov | Protein-protein interactions (e.g., U1-C recruitment); synergistic RNA binding. uniprot.orgnih.gov | Lacks strong intrinsic RNA affinity but enhances binding in the context of the full protein. nih.gov |
| RRM2 | U-rich RNA sequences. tandfonline.commdpi.com | Primary RNA binding platform; necessary for binding to target mRNAs. tandfonline.comuniprot.org | Adopts a canonical RRM fold for high-affinity interaction. oup.com |
| RRM3 | C-rich RNA sequences. tandfonline.com | Enhances RRM2 binding affinity and broadens sequence specificity. tandfonline.comnih.gov | Works cooperatively with RRM2 to stabilize RNA interaction. oup.com |
PrLD Contributions to Protein-Protein Interactions and Condensate Formation
The C-terminal Prion-Like Domain is the primary driver of the this compound's ability to self-associate and form biomolecular condensates. nih.govmolbiolcell.orgnih.gov This process, known as liquid-liquid phase separation (LLPS), is fundamental to the assembly of stress granules. frontiersin.orgnih.gov
Self-Association and Aggregation: The PrLD mediates homotypic (self) and heterotypic (with other proteins) interactions. frontiersin.orgnih.gov Its high content of polar glutamine and asparagine residues promotes the formation of oligomers. researchgate.net This inherent tendency to aggregate is concentration-dependent and is a critical feature for its function. molbiolcell.org
Stress Granule Nucleation: Under conditions of cellular stress, the PrLD's self-association drives the condensation of the this compound, which in turn sequesters stalled translation initiation complexes, thereby nucleating the formation of stress granules. nih.govmolbiolcell.org The ability of the PrLD to undergo LLPS is enhanced by the presence of RNA with tandem binding sites, which can scaffold the protein and facilitate further protein-protein interactions. nih.gov Truncation of the PrLD abolishes the protein's ability to form or be recruited to stress granules, confirming this domain's essential role in the process. molbiolcell.org
Compound and Protein Names
| Name | Type |
| T-cell intracellular antigen-1 (TIA-1) | Protein |
| This compound (TIAR / TIAL1) | Protein |
| U1-C | Protein |
| Sup35 | Protein |
| Hsp27 | Protein |
| Hsp40 | Protein |
| Hsp70 | Protein |
| p53 | Protein |
| Sodium arsenite | Chemical |
| Zinc (Zn2+) | Ion |
Rna Binding Specificity and Regulatory Mechanisms of Tia 1 Related Protein
Recognition of Uridine-Rich RNA Sequences
A primary characteristic of TIA-1 related protein and TIA-1 is their affinity for uridine-rich (U-rich) RNA sequences. nih.govuniprot.orguniprot.org In vitro selection experiments have demonstrated that both proteins preferentially bind to RNAs that contain short stretches of uridylate residues. nih.gov This binding is specific, as replacing the uridylate stretches with cytidine (B196190) residues abolishes the interaction. nih.gov The recognition of these U-rich motifs is fundamental to their roles in modulating alternative splicing and translation. uniprot.orgplos.orgresearchgate.net
This compound plays a significant role in the regulation of alternative splicing by binding to U-rich sequences located immediately downstream of 5' splice sites. uniprot.orguniprot.orgplos.orgnih.gov This interaction is not merely passive; it actively promotes the inclusion of specific exons by enhancing the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the splice site. plos.orgresearchgate.netnih.gov
The mechanism involves a direct interaction between TIA-1 and U1-C, a protein component of the U1 snRNP. nih.govgenecards.org By binding to the adjacent U-rich intron sequence, TIA-1 helps to stabilize the binding of the U1 snRNP to often weak or non-consensus 5' splice sites, thereby facilitating their recognition by the spliceosome. uniprot.orgnih.govnih.gov This activity is crucial for the proper splicing of numerous pre-mRNAs, including that of the Fas receptor, where it promotes the inclusion of an exon necessary for producing a pro-apoptotic form of the receptor. uniprot.orguniprot.orgwikipedia.org Research has shown that this binding is often dependent on the presence of the U1 snRNP, indicating a cooperative mechanism. nih.gov
In the cytoplasm, this compound modulates gene expression by binding to sequences within the 3' untranslated regions (3' UTRs) of messenger RNAs (mRNAs). plos.orgwikipedia.org Specifically, it targets AU-rich elements (AREs), which are common regulatory motifs in the 3' UTRs of transcripts encoding proteins involved in inflammation and cell growth, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). biologists.comuniprot.orgnih.gov
Binding to these AREs in the 3' UTR allows TIA-1 and its related protein to act as translational silencers. plos.orgnih.gov This repression is a key component of the cellular stress response, where these proteins contribute to the formation of stress granules, which are cytoplasmic aggregates of translationally stalled mRNAs and proteins. plos.orgwikipedia.org Genome-wide studies have confirmed that TIA-binding sites are frequently found in the 3' UTRs of mature mRNAs, underscoring the widespread importance of this regulatory mechanism. portlandpress.com The second RNA recognition motif (RRM2) is primarily responsible for this specific binding to U-rich and AU-rich sequences. nih.gov
In addition to U-rich sequences, this compound and TIA-1 have been shown to recognize and bind to poly(A) homopolymers. wikipedia.orgmarrvel.org This interaction has been suggested to be involved in the induction of apoptosis, as it is linked to the protein's ability to cause DNA fragmentation in target cells. genecards.orgwikipedia.orgnih.gov The ability to bind poly(A) tails, the ubiquitous 3' modification of most eukaryotic mRNAs, suggests a potential role in the general regulation of mRNA stability or translation.
Influence of RNA Structural Context on this compound Binding
The binding of this compound is not solely determined by the primary RNA sequence but is also significantly influenced by the structural context of the RNA molecule. The efficiency and specificity of binding are often enhanced by the proximity of the U-rich target sequence to other regulatory elements, such as the 5' splice site. uniprot.orgnih.gov
For instance, the binding of TIA-1 to the U-rich intronic splicing activator sequence (IAS1) is optimal when it is located adjacent to a 5' splice site. uniprot.orgnih.gov This suggests that the presentation of the binding motif within the pre-mRNA architecture is critical. Furthermore, the binding is U1 snRNP-dependent, implying that a pre-formed or stabilized complex involving the spliceosome machinery facilitates TIA-1's interaction with the RNA. nih.gov
Recent studies also indicate that the multiplicity and arrangement of binding sites influence the higher-order functions of TIA-1. Tandem, sequence-specific binding sites within a single RNA molecule are required to induce the liquid-liquid phase separation of TIA-1, a key step in the formation of stress granules. oup.com This indicates that RNA can act as a scaffold, and its structural organization dictates the protein's ability to self-associate and form larger ribonucleoprotein complexes. oup.com Moreover, RNA binding can induce conformational changes in the TIA-1 protein itself, causing its multiple RRM domains, which are structurally independent in the absence of RNA, to adopt a more compact arrangement. researchgate.net
Specific RNA Targets of this compound
This compound and TIA-1 regulate a wide array of specific RNA targets, thereby controlling diverse cellular processes such as apoptosis, inflammation, and cell proliferation. portlandpress.comnih.gov The identification of these targets has been crucial for understanding the functional consequences of TIA-mediated gene regulation.
One of the most well-characterized targets is the pre-mRNA of the Fas receptor (FAS) . wikipedia.org By binding to an intronic U-rich sequence near the 5' splice site of intron 5, TIA-1 promotes the inclusion of exon 6, leading to the production of a membrane-bound, pro-apoptotic receptor. uniprot.orguniprot.org In the realm of inflammatory response, TIA-1 binds to the ARE in the 3' UTR of Tumor Necrosis Factor-alpha (TNF-α) mRNA, repressing its translation and thereby limiting the inflammatory cascade. nih.gov
High-throughput methods like iCLIP and RIP-seq have revealed thousands of mRNA targets for TIA proteins. portlandpress.comnih.gov These targets are often involved in critical cellular functions. For example, during neuronal development, TIA-1 binds to mRNAs of genes associated with neurodevelopment and autism spectrum disorder. nih.gov In proliferating cells, targets include mRNAs encoding proteins for cell cycle progression, such as cyclins (CCNA2, CCNB1) and cyclin-dependent kinase 1 (CDK1), and DNA repair. portlandpress.com
The table below summarizes some of the key, experimentally validated RNA targets of TIA-1 and its related protein.
Table 1: Selected RNA Targets of this compound
| RNA Target | Gene Name | Binding Site Location | Regulatory Effect | Reference(s) |
|---|---|---|---|---|
| Fas receptor | FAS | Intron downstream of 5' splice site | Promotes exon 6 inclusion (alternative splicing) | uniprot.orguniprot.orgwikipedia.org |
| Tumor necrosis factor-alpha | TNF | 3' UTR (AU-rich element) | Represses translation | uniprot.orgnih.gov |
| Cyclooxygenase-2 | PTGS2 | 3' UTR (AU-rich element) | Represses translation | biologists.comuniprot.orguniprot.org |
| Fibroblast growth factor receptor 2 | FGFR2 | Intron downstream of 5' splice site (K-SAM exon) | Activates exon splicing | biologists.comnih.gov |
| Collagen, type II, alpha 1 | COL2A1 | Intron 2 (AU-rich element) | Modulates exon 2 alternative splicing | uniprot.orguniprot.org |
| Cystic fibrosis transmembrane conductance regulator | CFTR | Intron (polypyrimidine-rich element) | Promotes exon 9 inclusion | uniprot.org |
| Cytochrome c | CYCS | 3' UTR | Translational control | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | TIAR |
| T-cell intracellular antigen 1 | TIA-1 |
| U1 small nuclear ribonucleoprotein | U1 snRNP |
| U1-C | |
| Tumor necrosis factor-alpha | TNF-α |
| Cyclooxygenase-2 | COX-2 |
| Fas receptor | FAS |
| Fibroblast growth factor receptor 2 | FGFR2 |
| Collagen, type II, alpha 1 | COL2A1 |
| Cystic fibrosis transmembrane conductance regulator | CFTR |
| Cytochrome c | |
| Cyclin A2 | CCNA2 |
| Cyclin B1 | CCNB1 |
Post Translational Modifications and Their Impact on Tia 1 Related Protein Function
Phosphorylation Events and Their Regulatory Role
Phosphorylation is a key PTM that governs the function of TIA-1 related protein, particularly in the context of the cellular stress response. Under conditions of environmental stress, the phosphorylation of eukaryotic initiation factor 2α (eIF2α) is a primary event that triggers the assembly of stress granules (SGs). nih.govresearchgate.netrupress.org TIA-1 and the closely related TIA-1-related protein (TIAR) act downstream of this phosphorylation event to facilitate the sequestration of untranslated messenger RNAs (mRNAs) into these granules. nih.govresearchgate.netrupress.org
The formation of SGs is a dynamic process, and the phosphorylation state of eIF2α is a critical determinant. nih.govresearchgate.net A mutant form of eIF2α that mimics a phosphorylated state (S51D) can induce the formation of SGs, while a non-phosphorylatable mutant (S51A) prevents their assembly. nih.govresearchgate.net This demonstrates that eIF2α phosphorylation is both necessary and sufficient for the initiation of SG assembly. nih.govresearchgate.net
Furthermore, TIA-1 itself is subject to phosphorylation, which can modulate its activity. For instance, during Fas-mediated apoptosis, TIA-1 is phosphorylated by the Fas-activated serine/threonine kinase (FASTK). nih.govnih.gov This phosphorylation event has been shown to enhance the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the pre-mRNA of the Fas receptor. nih.govoup.com This, in turn, promotes the inclusion of exon 6, leading to the production of a pro-apoptotic membrane-bound Fas receptor. nih.gov Interestingly, this phosphorylation does not alter the RNA-binding affinity of TIA-1. nih.gov
The interplay between phosphorylation and TIA-1 function highlights a sophisticated regulatory network that allows cells to respond effectively to various stimuli, from environmental stress to apoptotic signals. nih.govnih.govnih.govmdpi.com
Oxidation of this compound and its Functional Consequences
Oxidative stress represents another layer of regulation for TIA-1 function, with significant implications for cell fate. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can directly modify TIA-1, leading to an inhibition of stress granule assembly. bohrium.comnih.gov This inhibitory effect occurs even in the presence of other SG-inducing stressors like ER stress or arsenite treatment. bohrium.com
The critical site for this oxidative modification has been identified as Cysteine 36 (Cys36) within the TIA-1 protein. bohrium.com Oxidation of this specific residue impairs the ability of TIA-1 to bind to its target mRNAs, a crucial step for SG nucleation. bohrium.com However, the oligomerization capacity of oxidized TIA-1 remains unaffected. researchgate.net
The functional consequence of TIA-1 oxidation is a heightened sensitivity of cells to stress-induced apoptosis. bohrium.comnih.govbmbreports.org By preventing the formation of protective stress granules, oxidized TIA-1 allows pro-apoptotic factors to remain active, tipping the cellular balance towards cell death. bohrium.combmbreports.org This mechanism is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a known contributor to neuronal cell death. bohrium.commdpi.com In these conditions, the suppression of SG formation due to TIA-1 oxidation may exacerbate the cytotoxic effects of other cellular insults. bohrium.com
Therefore, the oxidation of TIA-1 serves as a critical switch that can override the pro-survival function of stress granules and sensitize cells to apoptotic pathways. bohrium.comnih.govbmbreports.org
Other Modifications
Beyond phosphorylation and oxidation, other post-translational modifications play a significant role in modulating the function of this compound.
Zinc Binding: Divalent zinc ions (Zn²⁺) have emerged as important regulators of TIA-1 activity. nih.gov Zn²⁺ can directly bind to TIA-1, promoting its multimerization and phase separation, which are key steps in the formation of stress granules. nih.govfrontiersin.org This interaction is reversible, as the use of a zinc chelator, TPEN, can inhibit the formation and maintenance of TIA-1-positive stress granules. nih.gov Studies have shown that Zn²⁺ binds primarily to the RRM3 domain of TIA-1, and this binding can alter the protein's interaction with nucleic acids. researchgate.netbiorxiv.org Specifically, the presence of Zn²⁺ can cause TIA-1:DNA complexes to collapse from elongated structures into more compact forms. researchgate.netbiorxiv.org This suggests a regulatory role for Zn²⁺ in modulating the accessibility of nucleic acids bound by TIA-1. researchgate.netbiorxiv.org The binding of Zn²⁺ to histidine residues His94 and His96 in the RRM2 domain is critical for stress granule assembly and for maintaining the dynamic nature of these structures, thereby preventing the formation of irreversible amyloid fibrils. nih.gov
Ubiquitination: Ubiquitination, the attachment of ubiquitin proteins, is another modification that can influence TIA-1 and stress granule dynamics. While the direct ubiquitination of TIA-1 is an area of ongoing research, it is known that ubiquitin accumulates in stress granules and that the dysregulation of ubiquitination is linked to neurodegenerative diseases where stress granule pathology is a hallmark. mdpi.comresearchgate.net The ubiquitin-proteasome system (UPS) is involved in the regulation of stress granule formation, and inhibition of the UPS can induce SG assembly. molbiolcell.org This suggests that ubiquitination plays a role in the turnover and clearance of stress granule components. mdpi.com
SUMOylation: SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has also been implicated in the regulation of stress granule components. biologists.combiologists.com While direct evidence for TIA-1 SUMOylation is still being investigated, the SUMOylation of other proteins involved in stress granule dynamics, such as eIF4A2, can affect the formation of TIA-1-containing stress granules. biologists.combiologists.com This indicates that the SUMOylation pathway can indirectly influence TIA-1 function. nih.gov
PARylation: Poly(ADP-ribosyl)ation (PARylation), the addition of poly(ADP-ribose) chains, is another modification that regulates stress granule assembly. biorxiv.orgmdpi.com Several RNA-binding proteins found in stress granules, including TIA-1, are targets for PARylation. mdpi.com PARP enzymes, which catalyze PARylation, are also found in stress granules. mdpi.comnih.gov Inhibition of PARP activity can delay the assembly of stress granules and the recruitment of proteins like TDP-43 and hnRNP A1 to these structures. biorxiv.orgresearchgate.net This suggests that PARylation is a positive regulator of stress granule formation. biorxiv.orgmdpi.com
Protein Protein Interaction Networks of Tia 1 Related Protein
Interaction with Spliceosomal Components
TIA-1 and its related protein TIAR play a significant role in alternative splicing by interacting with core components of the spliceosome, the machinery responsible for intron removal from pre-mRNAs. A primary interaction partner is the U1 small nuclear ribonucleoprotein (snRNP), a key factor in the recognition of 5' splice sites.
Research has demonstrated a direct and specific interaction between the glutamine-rich (Q-rich) C-terminal domain of TIA-1 and the N-terminal region of the U1-C protein, a specific component of the U1 snRNP. nih.govembopress.orgembopress.orgresearchgate.net This interaction is further enhanced by the first RNA recognition motif (RRM1) of TIA-1. nih.govembopress.org By binding to uridine-rich sequences downstream of weak 5' splice sites, TIA-1 helps to stabilize the recruitment of the U1 snRNP to these sites, thereby promoting their recognition and inclusion in the final mRNA. nih.govembopress.orgembopress.orgresearchgate.net This mechanism is crucial for the regulation of alternative splicing for a subset of pre-mRNAs, including that of the Fas receptor, which is involved in apoptosis. uniprot.orguniprot.org The interaction between TIA-1/TIAR and U1 snRNP components highlights their role as auxiliary splicing factors that modulate splice site selection. researchgate.netoup.com
| Interacting Protein | TIA-1 Domain Involved | Functional Consequence |
| U1 snRNP | RRM1 and Q-rich domain | Facilitates recruitment to 5' splice sites. nih.govresearchgate.net |
| U1-C protein | Q-rich domain (direct), enhanced by RRM1 | Stabilizes U1 snRNP binding to pre-mRNA. nih.govembopress.orgembopress.org |
Interaction with Translational Machinery Components
TIA-1 and TIAR are well-established translational repressors that can stall protein synthesis under conditions of cellular stress. This function is mediated through interactions with key components of the translational machinery.
Under stress, the phosphorylation of eukaryotic initiation factor 2α (eIF2α) leads to a global inhibition of translation initiation. embopress.org TIA-1 and TIAR act downstream of this event, binding to the 48S pre-initiation complex, which includes components like eIF2S1/EIF2A, eIF3, eIF4E, and eIF4G. mdpi.commdpi.com TIA-1's interaction with these factors, along with the poly(A)-binding protein (PABP), facilitates the sequestration of untranslated mRNAs into cytoplasmic stress granules (SGs). mdpi.comrupress.orgrupress.org While TIA-1 is largely excluded from polysomes in unstressed cells, it can associate with ribosomal proteins, and its interaction with translation initiation factors like EIF2S2, EIF2S3, EIF3G, and EIF3I has been identified, suggesting a direct influence on protein synthesis. mdpi.comrupress.org For instance, TIA-1 and TIAR can bind to the 5' terminal oligopyrimidine (TOP) tracts of mRNAs encoding ribosomal proteins and translation factors, thereby co-regulating their expression. pnas.org
| Interacting Protein | Interaction Context | Functional Consequence |
| eIF2S1/EIF2A | Stress-induced translational arrest | Sequestration of untranslated mRNAs into stress granules. embopress.orgnih.gov |
| Ribosomal P0 protein | Protein synthesis regulation | Potential role in translational control. |
| eIF4G | Formation of inactive 48S pre-initiation complex | Translational repression. mdpi.com |
| eIF4E | Formation of inactive 48S pre-initiation complex | Translational repression and potential role in alternative splicing. mdpi.comembopress.orgnih.gov |
| PABP (Poly(A)-Binding Protein) | Stress granule formation | Aggregation of untranslated mRNAs. mdpi.comrupress.org |
Interaction with Other RNA-Binding Proteins
The function of TIA-1 related protein is often coordinated with other RNA-binding proteins (RBPs), forming complex regulatory networks.
TIAR (this compound): TIA-1 and TIAR are closely related proteins that share over 80% sequence homology and often have overlapping functions. mdpi.comasm.org They can bind to the same RNA sequence motifs and regulate similar aspects of the human transcriptome. portlandpress.com Both proteins are known to co-localize in the nucleus and in stress granules, and they can regulate the splicing of their own pre-mRNAs. uniprot.orgrupress.orgpnas.org Their interaction is fundamental to their roles in translational repression and stress granule assembly. embopress.orgrupress.org
TDP-43 (TAR DNA-binding protein 43): TDP-43 is another RBP implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD-U). plos.org Studies have shown that TDP-43 can co-localize with TIA-1 in stress granules. plos.orgoup.com The interaction between TDP-43 and TIA-1 can be both RNA-dependent and involve direct protein-protein contacts. plos.orgresearchgate.net This association is significant as the aberrant aggregation of TDP-43 is a hallmark of disease, and its interaction with stress granule components like TIA-1 may play a role in the initiation of pathological protein aggregation. nih.gov Disease-linked mutations in TDP-43 have been shown to increase its recruitment to TIA-1-positive stress granules. plos.org
| Interacting Protein | Nature of Interaction | Functional Significance |
| TIAR | Co-localization and functional overlap | Co-regulation of splicing and translation; stress granule formation. embopress.orgrupress.orgasm.org |
| TDP-43 | Co-localization in stress granules; direct and RNA-mediated interaction | Potential role in the pathogenesis of neurodegenerative diseases. plos.orgoup.comnih.gov |
Interaction with Stress Granule Components
Stress granules (SGs) are dense cytoplasmic aggregates of proteins and untranslated mRNAs that form in response to cellular stress. TIA-1 and TIAR are key nucleating factors for SG assembly. nih.govmdpi.comfrontiersin.org The C-terminal prion-like domain (PRD) of TIA-1 is essential for this process, mediating self-aggregation and the recruitment of other SG components. nih.govmdpi.com
Upon stress, TIA-1 and TIAR, along with other RBPs like G3BP1 and PABP, aggregate to form the core of SGs. rupress.orgstring-db.orgmolbiolcell.org These granules sequester stalled translation initiation complexes, effectively pausing protein synthesis for non-essential genes while the cell manages the stress. nih.gov The interactions within SGs are dynamic, with proteins rapidly shuttling in and out, suggesting that these are active sites of mRNA sorting and regulation rather than static storage depots. rupress.org The ability of TIA-1 to interact with a multitude of SG proteins underscores its central role as a master regulator of the cellular stress response. mdpi.com
| Interacting Component Category | Key Interacting Proteins | Role of TIA-1 Interaction |
| Core Nucleating Factors | TIA-1 (self-association), TIAR, G3BP1 | Initiates and scaffolds stress granule assembly. nih.govmdpi.comstring-db.org |
| Translation Initiation Factors | eIF3, eIF4E, eIF4G, PABP | Sequesters stalled translation complexes into stress granules. rupress.orgnih.govmolbiolcell.org |
| Other RNA-Binding Proteins | HuR, TDP-43 | Contributes to the dynamic composition and function of stress granules. plos.orgmolbiolcell.org |
Novel Interacting Partners in Disease Models
Recent research has begun to uncover novel interaction partners for this compound, particularly in the context of disease. One such finding is the interaction between TIA-1 and complement component 1q (C1q) in microglia, the resident immune cells of the brain.
In models of tauopathy, a class of neurodegenerative diseases, analysis of the TIA-1 protein interactome in the brain identified a strong interaction with C1q. biorxiv.orgnih.govbiorxiv.org C1q is known to be involved in synaptic pruning, the process by which microglia eliminate synapses. researchgate.net The interaction between TIA-1 and C1q suggests a previously unknown role for TIA-1 in regulating microglial activation and function in the context of neurodegeneration. biorxiv.orgnih.gov It is proposed that microglial-derived C1q can be taken up by neurons and interact with ribonucleoprotein complexes that include TIA-1, potentially impacting protein homeostasis in the aging brain. researchgate.net This finding opens new avenues for understanding the contribution of TIA-1 to the pathology of neurodegenerative disorders beyond its role in stress granule dynamics. researchgate.netresearchgate.net
| Interacting Protein | Cellular Context | Implication in Disease |
| C1q | Microglia in the brain | Potential role in regulating microglial activation and synaptic pruning in tauopathies. biorxiv.orgnih.govbiorxiv.org |
Subcellular Localization and Dynamic Regulation of Tia 1 Related Protein
Nucleo-Cytoplasmic Shuttling
TIAR belongs to a class of proteins that constantly shuttle between the nucleus and the cytoplasm. biologists.comnih.gov This process is not passive but is regulated and dependent on specific domains within the protein and cellular activities like transcription. biologists.comnih.gov The nuclear import of TIAR is an active, energy-dependent process that relies on the Ran-GTPase system. biologists.comnih.gov Furthermore, its accumulation in the nucleus is coupled to ongoing RNA polymerase II transcription; inhibiting transcription with drugs like actinomycin (B1170597) D causes TIAR to accumulate in the cytoplasm. rupress.orgbiologists.com
The specific domains of TIAR dictate its transport direction. The protein contains three RNA Recognition Motifs (RRMs) and a C-terminal auxiliary domain. biologists.comnih.gov Research has identified that the RRM2 domain and a portion of the C-terminal region are essential for its nuclear import and accumulation. biologists.comnih.gov Conversely, the RRM3 domain is the primary mediator of its nuclear export. biologists.comnih.gov The RNA-binding capacity of these domains is crucial for transport; mutations within the conserved RNP motifs in RRM2 lead to cytoplasmic redistribution, while similar mutations in RRM3 prevent its export from the nucleus. nih.gov The nuclear export pathway for TIAR appears to be independent of the major CRM1-exporting pathway. nih.gov
Under certain stress conditions, the machinery responsible for transporting TIAR from the cytoplasm back into the nucleus can be inactivated, leading to its accumulation in the cytoplasm where it can then participate in the formation of stress granules. rupress.org
| Domain | Function in Subcellular Shuttling | Consequence of Mutation |
| RRM2 | Essential for nuclear import/accumulation. biologists.comnih.gov | Mutations in RNP motifs lead to cytoplasmic redistribution. nih.gov |
| C-terminal Region (first half) | Contributes to nuclear accumulation. biologists.comnih.gov | - |
| RRM3 | Mediates nuclear export. biologists.comnih.govuniprot.org | Mutations in RNP motifs abolish nuclear export. nih.gov |
Formation and Dynamics within Cytoplasmic Stress Granules
One of the most well-documented roles of cytoplasmic TIAR is its function as a key assembler of stress granules (SGs). frontiersin.org SGs are dense, non-membranous aggregates of stalled translation pre-initiation complexes, containing untranslated messenger RNAs (mRNAs) and a host of RNA-binding proteins, that form rapidly in the cytoplasm in response to environmental stressors like oxidative stress, heat shock, and viral infections. rupress.orgmdpi.comfrontiersin.orgnih.govplos.org Upon exposure to stress, TIAR rapidly relocates from the nucleus to the cytoplasm, where it coalesces at these discrete foci. rupress.orgresearchgate.net
The assembly of SGs is a multi-step process driven by a convergence of signaling pathways and protein-protein interactions, with TIAR playing a central role.
Phosphorylation of eIF-2α: A primary trigger for SG assembly is the stress-induced phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF-2α). rupress.orgasm.orgnih.gov This phosphorylation event inhibits the formation of translation pre-initiation complexes, causing polysomes to disassemble and release stalled mRNAs. rupress.orgrupress.org TIAR acts downstream of eIF-2α phosphorylation to gather these untranslated mRNAs into SGs. rupress.orguniprot.org
Prion-Related Domain (PRD) Aggregation: TIAR possesses a C-terminal glutamine-rich domain that is structurally and functionally similar to yeast prion domains. mdpi.comnih.govnih.gov This PRD is critical for the self-aggregation of TIAR, which seeds the formation of SGs. nih.govnih.govnih.gov The ability of TIAR to self-associate via its PRD is a key step in nucleating the granule.
RNA Binding: The RNA-recognition motifs (RRMs) of TIAR are essential for its function in SG assembly. nih.gov They bind to specific mRNAs, often those containing AU-rich elements in their 3' untranslated regions, and recruit them into the nascent SGs. rupress.orgbiologists.com A mutant TIA-1 (a closely related protein) lacking its RRMs fails to recruit mRNA to SGs, highlighting the importance of this function. rupress.org
Liquid-Liquid Phase Separation (LLPS): The formation of SGs is understood to occur through liquid-liquid phase separation, a process where multivalent interactions between proteins and RNA molecules drive their condensation into distinct, liquid-like droplets within the cytoplasm. nih.govnih.gov The aggregation-prone PRD and multiple RRMs of TIAR provide the multivalency required for this process.
| Mechanism | Description | Key Molecules Involved |
| Translational Arrest | Stress-induced phosphorylation of eIF-2α stalls translation initiation. rupress.orgasm.orgnih.gov | eIF-2α, Stress-activated kinases (PKR, PERK, etc.) |
| Protein Aggregation | The prion-related domain (PRD) of TIAR self-associates, seeding the SG core. mdpi.comnih.govnih.gov | TIAR (PRD) |
| mRNA Recruitment | RNA Recognition Motifs (RRMs) bind to untranslated mRNAs, sequestering them in SGs. rupress.orgnih.gov | TIAR (RRMs), mRNA |
| Phase Separation | Multivalent protein-protein and protein-RNA interactions drive condensation into liquid droplets. nih.govnih.gov | TIAR, G3BP, other RNP components |
Stress granules are highly dynamic structures, constantly exchanging components with the surrounding cytoplasm. nih.govnih.gov Their assembly, disassembly, and size are regulated by numerous factors, ensuring that the cell can rapidly respond to stress and recover once the stress is removed. nih.gov
Molecular Chaperones: Heat shock proteins (HSPs), particularly HSP70, play a crucial role in regulating SG dynamics. nih.govnih.gov HSP70 can inhibit the concentration-dependent aggregation of the TIAR prion-related domain and is implicated in the disassembly of SGs upon recovery from stress. nih.govrupress.orgpnas.org
Post-Translational Modifications: Modifications such as phosphorylation can influence the assembly and disassembly of SGs. numberanalytics.comnih.gov For example, phosphorylation of other SG components can promote disassembly during stress recovery. nih.gov Oxidation of TIA-1, a related protein, has been shown to impair SG formation. nih.govbmbreports.org
ATP-Dependent Remodeling: The disassembly of SGs is an active process that requires energy. nih.gov ATP-dependent enzymes like RNA helicases and protein chaperones are thought to remodel the RNP complexes within SGs, leading to their dissolution. nih.gov
Microtubule Network: The integrity of the microtubule network is important for the formation and movement of SGs. rupress.orgnih.gov Disruption of microtubules can interfere with the assembly of large, perinuclear SGs. rupress.org
Protein Concentration: The concentration of core nucleating proteins like TIAR can influence the size of SGs. rupress.org Overexpression of TIAR or TIA-1 can lead to the formation of significantly larger granules than those induced by stress alone. rupress.org
| Factor | Role in SG Dynamics |
| HSP70 | Inhibits PRD aggregation; promotes disassembly. nih.govrupress.orgpnas.org |
| Post-Translational Modifications | Regulate protein interactions and SG stability. numberanalytics.comnih.gov |
| ATP-dependent enzymes | Actively remodel RNPs to drive disassembly. nih.gov |
| Microtubule Network | Facilitates SG assembly and transport. rupress.orgnih.gov |
| Concentration of Nucleators | Influences the size and formation of SGs. rupress.org |
Role of Tia 1 Related Protein in Rna Metabolism
Transcriptional Regulation
TIAR is not only involved in post-transcriptional events but also contributes to the regulation of gene expression at the transcriptional level. mdpi.comnih.gov It can influence the rate of transcription by RNA polymerase II and has an affinity for both single- and double-stranded DNA. mdpi.com
TIAR can modulate the transcriptional rates of RNA polymerase II by interacting with components of the transcriptional machinery. mdpi.com While direct binding to RNA polymerase II is not extensively detailed, its ability to bind DNA and associate with transcription-related complexes allows it to influence the initiation and elongation phases of transcription. mdpi.comoup.com This interaction is a key part of its function in controlling the expression of specific genes. The protein's DNA-binding capacity may serve to position it correctly for subsequent shuttling to the nascent RNA transcript, where it can then participate in co-transcriptional processes like splicing. oup.com
TIAR's role in transcriptional regulation is demonstrated by its impact on the promoter activity of certain genes. A notable example is its involvement in the testis-specific transcriptional regulation of the Pituitary adenylate cyclase-activating polypeptide (PACAP) gene. mdpi.com Depletion of TIAR in F9 cells was shown to affect the promoter activity of an 80 bp fragment of the PACAP gene, indicating a direct role in controlling its transcription. mdpi.com Furthermore, TIAR has been found to bind to AT-rich elements in the genomic DNA of genes like COL2A1, suggesting a potential role in transcriptional control through direct DNA interaction. uniprot.org
Table 1: Research Findings on TIAR in Transcriptional Regulation
| Gene Target | Cellular Context | Observed Effect of TIAR |
|---|---|---|
| Pituitary adenylate cyclase-activating polypeptide (PACAP) | F9 cells | Depletion of TIAR affects promoter activity, suggesting a role in transcriptional regulation. mdpi.com |
| General Transcription | In vitro transcription model | Can be displaced from DNA by active transcription, suggesting a mechanism for shuttling between DNA and RNA ligands. oup.com |
| COL2A1 | Not specified | Binds to an AT-rich element in the gene's genomic DNA, potentially regulating transcription. uniprot.org |
Pre-mRNA Splicing Modulation
One of the most well-characterized functions of TIAR is its role as a regulator of pre-mRNA splicing. mdpi.commdpi.comnih.gov It binds to uridine-rich sequences, often located in introns downstream of 5' splice sites, to modulate both constitutive and alternative splicing, thereby expanding the coding potential of the genome. mdpi.comnih.govnih.gov
TIAR frequently acts as a positive regulator of splicing, promoting the inclusion of specific exons into the mature mRNA. It achieves this by binding to U-rich intronic sequences and facilitating the recruitment of the core splicing machinery. mdpi.comnih.gov
SMN2 Gene: In the context of Spinal Muscular Atrophy, TIAR and its paralog TIA-1 are positive regulators of SMN2 exon 7 splicing. They promote the recognition and inclusion of this critical exon by binding to intronic U-rich motifs, even when these motifs are separated from the 5' splice site by an inhibitory element. nih.gov
Calcitonin/CGRP Gene: TIAR plays a crucial role in the alternative processing of human calcitonin/CGRP pre-mRNA by promoting the inclusion of exon 4. nih.gov It binds to a U-rich tract in the downstream intron and facilitates an interaction between the U6 small nuclear ribonucleoprotein (snRNP) and a pseudo 5' splice site, a novel mechanism for an alternative splicing regulator. nih.gov
SIRT1 Gene: TIAR and TIA-1 act to inhibit the exclusion of SIRT1 exon 8. Overexpression of these proteins leads to a decrease in the SIRT1-ΔExon8 mRNA variant, effectively promoting the inclusion of exon 8. nih.govmdpi.com This function appears to be redundant, as the effect is most significant when both proteins are depleted simultaneously. nih.gov
FAS Receptor: TIAR modulates the alternative splicing of the FAS receptor pre-mRNA to promote apoptosis. It binds near the 5' splice site of intron 5, which encourages the inclusion of exon 6 and leads to the production of a membrane-bound, pro-apoptotic receptor isoform. uniprot.org
While predominantly known for promoting exon inclusion, the mechanism of TIAR's action implies a role in selective exon exclusion. By enhancing the recognition of a specific 5' splice site, TIAR can direct the splicing machinery away from a competing, alternative splice site, leading to the exclusion of the intervening exon. nih.govnih.gov For instance, in the regulation of the FAS receptor, TIAR's promotion of exon 6 inclusion inherently leads to the suppression of the isoform that excludes exon 6. uniprot.org This antagonistic regulation is a common theme in alternative splicing, where the balance between inclusion and exclusion is tightly controlled by competing splicing factors. nih.govmdpi.com
TIAR's influence extends to both constitutive and alternative splicing, primarily by helping to define weak 5' splice sites. mdpi.comnih.gov Alternative splice sites often diverge from the consensus sequence, making them "weaker" and more dependent on regulatory factors like TIAR for their recognition by the spliceosome. nih.gov
TIAR facilitates the recruitment of the U1 snRNP to these suboptimal 5' splice sites, a critical first step in spliceosome assembly. mdpi.comnih.gov It has also been shown to promote interactions with U6 snRNP. nih.gov This action is particularly important for exons followed by U-rich intronic sequences. nih.gov TIAR and TIA-1 can even regulate their own expression at the splicing level, as they activate rarely used alternative exons within their own pre-mRNAs that have these characteristic weak 5' splice sites followed by U-rich stretches. nih.govwikipedia.org This autoregulatory feedback loop highlights the protein's integral role in maintaining splicing homeostasis.
Table 2: Research Findings on TIAR-Mediated Splicing Modulation
| Gene/Pre-mRNA | Exon(s) Affected | TIAR's Role | Mechanism of Action |
|---|---|---|---|
| Calcitonin/CGRP | Exon 4 | Promotion of Inclusion | Binds to intronic U-tract; promotes U6 snRNP interaction with a pseudo 5' splice site. nih.gov |
| SMN2 | Exon 7 | Promotion of Inclusion | Binds to intron-associated U-rich motifs to stimulate exon recognition. nih.gov |
| SIRT1 | Exon 8 | Inhibition of Exclusion | Binds to U-rich sequences, advancing the combination of U1 and U6 snRNPs to the 5' splice site. nih.gov |
| FAS Receptor | Exon 6 | Promotion of Inclusion | Binds to the 5' splice site region of intron 5, favoring inclusion of exon 6. uniprot.org |
| TIA-1/TIAR | Alternative Exons | Promotion of Inclusion | Autoregulation by activating splicing of its own exons that have weak 5' splice sites followed by U-rich stretches. nih.gov |
Target Transcripts in Splicing Regulation (e.g., FAS receptor, COL2A1, CFTR, SMN2, SIRT1, VEGF)
TIAR is a key regulator of alternative pre-mRNA splicing, often by binding to uridine-rich sequences located in introns. This interaction typically facilitates the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to suboptimal 5' splice sites, thereby promoting the inclusion or exclusion of specific exons.
FAS receptor (Fas): The alternative splicing of Fas pre-mRNA is a critical determinant of cellular apoptosis. Inclusion of exon 6 produces a pro-apoptotic, membrane-bound receptor, while its exclusion results in a soluble, anti-apoptotic isoform. TIAR, along with its homolog TIA-1, promotes the inclusion of exon 6. citeab.commdpi.com It achieves this by binding to a U-rich sequence in intron 6 and enhancing the recruitment of the U1 snRNP to the 5' splice site, which facilitates the definition of exon 6. mdpi.comresearchgate.net This action can be synergized by the Fas-activated serine/threonine kinase (FAST K), which phosphorylates TIA-1/TIAR, further enhancing U1 snRNP recruitment and promoting the pro-apoptotic Fas isoform. citeab.com
COL2A1: The type II procollagen (B1174764) gene (COL2A1) undergoes a developmentally regulated alternative splicing switch during cartilage formation. Chondroprogenitor cells primarily produce the type IIA isoform, which includes exon 2, while differentiated chondrocytes produce the type IIB isoform, which lacks exon 2. TIAR has been identified as a factor that enhances the inclusion of COL2A1 exon 2 by binding to a regulatory cis-element within intron 2. researcher.life This regulatory activity appears to be context-dependent, with a more pronounced effect in non-chondrocytic cells and chondrocytes at an intermediate stage of differentiation. researcher.life
SMN2: Spinal Muscular Atrophy (SMA) is caused by the loss of the SMN1 gene. A nearly identical gene, SMN2, could potentially compensate, but a single nucleotide transition causes the majority of its transcripts to exclude exon 7, resulting in a non-functional protein. nih.govaging-us.com TIAR plays a positive role in the inclusion of SMN2 exon 7. nih.gov It binds to U-rich clusters located in intron 7, downstream of a key inhibitory sequence. By binding to these clusters, TIAR helps to recruit the U1 snRNP to the suboptimal 5' splice site of exon 7, counteracting the inhibitory elements and promoting the production of full-length, functional SMN protein. nih.gov
SIRT1: The SIRT1 protein is a key regulator of metabolism, stress responses, and longevity. Its pre-mRNA can be alternatively spliced to produce different isoforms, such as a full-length version and a variant that lacks exon 8 (SIRT1-ΔExon8). mdpi.comnih.gov TIAR, along with TIA-1, is involved in regulating this splicing event. By binding to AU/U-rich domains near exon 8, TIAR inhibits the exclusion of this exon, leading to a decrease in the levels of SIRT1-ΔExon8 mRNA. mdpi.comnih.gov This action is antagonistic to another RBP, HuR, which promotes exon 8 skipping. mdpi.com
VEGF: Vascular Endothelial Growth Factor (VEGF-A) is a critical regulator of angiogenesis, and its function is tightly controlled by alternative splicing of its terminal exon, exon 8. Proximal splice site selection yields pro-angiogenic isoforms (VEGFxxx), while distal site selection produces anti-angiogenic isoforms (VEGFxxxb). wikipedia.org The alternative splicing of TIA-1 itself can influence this process. A short isoform of TIA-1 (sTIA-1), found in certain colon cancers, promotes the production of pro-angiogenic VEGF isoforms. wikipedia.org Conversely, the full-length TIA-1 (flTIA-1) is associated with an anti-angiogenic profile, indicating that the splicing status of this RBP adds a layer of complexity to the regulation of VEGF expression. wikipedia.org
| Target Gene | Regulated Exon(s) | TIAR Effect | Mechanism |
| FAS receptor | Exon 6 | Promotes Inclusion | Binds intronic U-rich sequences, enhances U1 snRNP recruitment to the 5' splice site. citeab.commdpi.comresearchgate.net |
| COL2A1 | Exon 2 | Promotes Inclusion | Binds to a cis-element in intron 2. researcher.life |
| SMN2 | Exon 7 | Promotes Inclusion | Binds to U-rich clusters in intron 7, promoting U1 snRNP recruitment. nih.gov |
| SIRT1 | Exon 8 | Promotes Inclusion | Binds to AU/U-rich regions, inhibiting exon 8 exclusion. mdpi.comnih.gov |
| VEGF | Exon 8 | Modulates Splicing | TIA-1 splice variants differentially regulate VEGF isoform expression (pro- vs. anti-angiogenic). wikipedia.org |
mRNA Stability and Localization Control
TIAR plays a significant role in controlling the fate of mRNAs by influencing their stability and subcellular localization. A primary mechanism for this control is its ability to nucleate the formation of cytoplasmic RNA-protein granules, most notably stress granules (SGs). embopress.orgnih.gov
Under conditions of cellular stress (such as oxidative stress, heat shock, or UV irradiation), TIAR, along with TIA-1, translocates from the nucleus to the cytoplasm. In the cytoplasm, it binds to target mRNAs and promotes their aggregation into SGs. embopress.orgnih.gov These granules are dynamic, non-membranous foci where untranslated mRNAs are temporarily stored. mdpi.comembopress.org By sequestering mRNAs in SGs, TIAR prevents their degradation and keeps them available for rapid reactivation of translation upon stress recovery. This process represents a critical triage system for mRNAs, deciding whether they are stored, degraded, or translated. embopress.org The assembly of SGs is also linked to a general halt in protein synthesis, as these structures are rich in stalled translation preinitiation complexes. embopress.org
Translational Control
TIAR is a potent regulator of mRNA translation, exerting its effects through several distinct mechanisms. It can act as a general repressor, a silencer of specific transcripts, and its modification or removal can lead to translational activation.
Under cellular stress, TIAR contributes to the global inhibition of protein synthesis. mdpi.comembopress.org This repression is tightly linked to its role in forming stress granules. embopress.org Stress-induced signaling pathways, often involving the phosphorylation of eukaryotic initiation factor 2α (eIF2α), lead to a general stalling of translation initiation. TIAR facilitates the aggregation of these stalled preinitiation complexes into SGs, effectively sequestering a broad population of mRNAs away from the active translational machinery. embopress.org
Furthermore, research has shown that TIAR can directly contribute to global translational repression by targeting the mRNAs of key translation factors themselves. mdpi.comembopress.org TIAR selectively binds to and suppresses the translation of mRNAs encoding proteins like eukaryotic initiation factors (e.g., eIF4E) and elongation factors (e.g., eEF1B). embopress.org By downregulating the production of these essential components of the translation apparatus, TIAR elicits a sustained and widespread repression of protein synthesis, which is a crucial part of the cellular stress response. mdpi.comembopress.org Silencing TIAR expression has been shown to relieve this global inhibition, highlighting its direct role in this process. mdpi.comembopress.org
In addition to its global effects, TIAR mediates the specific translational silencing of certain mRNAs, particularly those containing AU-rich elements (AREs) in their 3'-untranslated regions (3'UTRs). mdpi.comembopress.org This function is critical for controlling the expression of potent inflammatory mediators.
TNFα (Tumor Necrosis Factor-alpha): TIAR is a key component of a repressor complex that binds to the ARE in the 3'UTR of TNFα mRNA. wikipedia.orgembopress.org In unstimulated immune cells like macrophages, TNFα transcripts are present but are kept translationally dormant. TIAR is responsible for this silencing, preventing the association of TNFα mRNA with polysomes. wikipedia.org In the absence of TIAR or its homolog TIA-1, macrophages produce significantly more TNFα protein, not because of increased mRNA levels or stability, but due to a higher rate of translational initiation. wikipedia.org This demonstrates that TIAR functions as a critical translational silencer to prevent inappropriate inflammatory responses. wikipedia.org
COX-2 (Cyclooxygenase-2): Similar to TNFα, the expression of COX-2, an enzyme central to inflammation and carcinogenesis, is post-transcriptionally regulated by TIAR and TIA-1. embopress.org These proteins bind to the ARE within the COX-2 mRNA 3'UTR and act as translational silencers. In cells deficient in TIA-1, COX-2 protein levels are significantly elevated without a corresponding change in mRNA levels or stability. This effect is attributed to an increased association of COX-2 mRNA with polysomes, indicating that TIAR/TIA-1 normally represses its translation. Dysregulation of this silencing mechanism may contribute to the overexpression of COX-2 in certain cancers.
| Target mRNA | TIAR Binding Site | Effect on Translation |
| TNFα | AU-Rich Element (ARE) in 3'UTR | Silencing/Repression wikipedia.orgembopress.org |
| COX-2 | AU-Rich Element (ARE) in 3'UTR | Silencing/Repression embopress.org |
While TIAR is predominantly known as a translational repressor, its activity can be modulated to permit or "activate" translation under specific circumstances. This activation is typically achieved by alleviating the TIAR-mediated repression.
Experiments involving the silencing of TIAR through RNA interference have demonstrated that reducing TIAR levels leads to an increase in global protein synthesis, both under basal and stress conditions. mdpi.comembopress.org This indicates that TIAR constitutively applies a repressive pressure on the translation machinery. Therefore, any cellular process that downregulates TIAR expression or inhibits its binding to target mRNAs could be considered a mechanism of translational activation or de-repression. embopress.org For instance, upon recovery from stress, the disassembly of stress granules releases the sequestered mRNAs, allowing them to re-engage with polysomes and resume translation. While not a direct activation by TIAR, this process highlights a regulated switch from repression to active translation that is controlled by the dynamics of TIAR-containing complexes.
Functional Prion Like Characteristics of Tia 1 Related Protein
Prion-Like Domain and Aggregation Propensity
TIA-1 possesses a distinct C-terminal prion-related domain (PRD) that is essential for its aggregation and the subsequent formation of stress granules. nih.govmolbiolcell.orgnih.gov This domain is characterized by an amino acid composition rich in glutamine and asparagine, a feature common to many prion and prion-like proteins. nih.govresearchgate.net The presence of these polar residues promotes homotypic protein-protein interactions, which are crucial for the self-assembly of TIA-1 into higher-order structures. molbiolcell.org
The aggregation of TIA-1 is a concentration-dependent process. nih.govmolbiolcell.org When the cellular concentration of TIA-1 increases, as is often the case during cellular stress, the propensity of the PRD to self-associate and form aggregates is enhanced. molbiolcell.orgmolbiolcell.org Truncation of the PRD abolishes the ability of TIA-1 to form spontaneous stress granules, highlighting the critical role of this domain in the aggregation process. molbiolcell.orgnih.govmolbiolcell.org The aggregation potential of the TIA-1 PRD is further underscored by its ability to form aggregates that are recruited to stress granules in cells with low expression levels. molbiolcell.orgnih.govmolbiolcell.org
The prion-like nature of the TIA-1 PRD allows it to act as a scaffold, facilitating the coalescence of stalled messenger ribonucleoproteins (mRNPs) into the discrete cytoplasmic foci known as stress granules. molbiolcell.org This process of controlled aggregation is a key mechanism for translational repression during the cellular stress response. nih.gov
| Feature of TIA-1 PRD | Consequence | Reference |
| Glutamine/Asparagine Rich | Promotes homotypic protein-protein interactions and aggregation. | nih.govresearchgate.net |
| Concentration-Dependent Aggregation | Increased cellular concentration during stress enhances aggregation. | nih.govmolbiolcell.org |
| Essential for SG Assembly | Truncation of the PRD prevents the formation of stress granules. | molbiolcell.orgnih.govmolbiolcell.org |
Liquid-Liquid Phase Separation (LLPS) Mechanisms
The assembly of stress granules by TIA-1 is mediated by a physical process known as liquid-liquid phase separation (LLPS). nih.govfrontiersin.org LLPS is the process by which a homogenous solution of biomolecules demixes into a dense, protein-rich phase and a dilute, protein-poor phase. In the context of TIA-1, this results in the formation of liquid-like droplets that mature into stress granules. The LLPS of TIA-1 is a highly regulated process driven by a combination of RNA-protein and protein-protein interactions.
RNA plays a significant role in promoting the LLPS of TIA-1. nih.gov TIA-1 is an RNA-binding protein with three N-terminal RNA-recognition motifs (RRMs) that bind to specific target mRNAs. nih.govnih.gov The interaction between TIA-1 and RNA is thought to enhance the phase separation process by increasing the local concentration of TIA-1 molecules and providing a scaffold for their assembly. nih.gov
The ratio of RNA to protein is a critical factor that can modulate the LLPS of TIA-1. nih.gov At low RNA-to-protein ratios, RNA can induce LLPS, while at high ratios, it can inhibit the process, suggesting that the stoichiometry of these interactions is finely tuned to regulate stress granule formation. nih.gov This RNA-driven phase separation is a key step in the sequestration of specific mRNAs into stress granules during cellular stress.
In addition to RNA binding, protein-protein interactions are fundamental to the LLPS of TIA-1. nih.govfrontiersin.org The prion-like domain of TIA-1 facilitates homotypic interactions, which are a primary driving force for its self-assembly and phase separation. nih.gov These interactions are multivalent and transient, allowing for the dynamic nature of stress granules. nih.gov
TIA-1 can also engage in heterotypic interactions with other proteins, which can influence its phase separation behavior. For instance, interactions with other stress granule components, such as Fused in Sarcoma (FUS), can enhance the LLPS of TIA-1. nih.govfrontiersin.org The RGG-rich intrinsically disordered regions of proteins like FUS can interact with the PRD of TIA-1, further promoting the formation of biomolecular condensates. nih.govfrontiersin.org
| LLPS Driver | Mechanism | Key Factors |
| RNA-Driven | RNA acts as a scaffold, increasing local protein concentration. | RNA-to-protein ratio, RNA sequence and structure. |
| Protein-Protein Interaction Dependent | Homotypic interactions of the PRD and heterotypic interactions with other proteins drive self-assembly. | Prion-like domain, interactions with proteins like FUS. |
Formation of Higher-Order Structures (e.g., SDS-resistant oligomers, amyloid-like fibers in vitro)
Under certain conditions, TIA-1 can transition from dynamic, liquid-like droplets to more stable, solid-like aggregates. nih.gov In vitro studies have demonstrated that recombinant TIA-1 can form higher-order structures, including sodium dodecyl sulfate (B86663) (SDS)-resistant oligomers and amyloid-like fibers. nih.gov The formation of these structures is a characteristic feature of prion and prion-like proteins. nih.gov
The transition of TIA-1 into these irreversible aggregates is thought to be a time-dependent process that can be enhanced by the presence of target nucleic acids. nih.gov While the formation of amyloid-like fibrils is observed in vitro, it is important to note that within healthy cells, TIA-1 within stress granules is typically not found in an amyloid state, suggesting that cellular mechanisms are in place to prevent this transition. nih.govfrontiersin.org However, the intrinsic propensity of TIA-1 to form these stable aggregates may have implications in the context of neurodegenerative diseases where the disassembly of stress granules is impaired. nih.govnih.gov
Regulation of Aggregation by Cellular Factors (e.g., chaperones, Zn2+)
The aggregation of TIA-1 is a tightly regulated process to ensure that stress granule formation is transient and reversible upon the removal of stress. nih.gov Cellular factors, including molecular chaperones and metal ions, play a crucial role in modulating the aggregation of TIA-1.
Molecular chaperones, such as heat shock protein 70 (HSP70), have been shown to inhibit the aggregation of the TIA-1 PRD. nih.govmolbiolcell.org Overexpression of HSP70 can prevent the cytoplasmic aggregation of the TIA-1 PRD, suggesting a role for chaperones in maintaining TIA-1 in a soluble, functional state or in facilitating the disassembly of stress granules. nih.govmolbiolcell.org In yeast models, the heat shock protein Hsp104 is required for the formation of visible TIA-1 aggregates. nih.gov
The divalent metal ion zinc (Zn2+) has also been identified as a regulator of TIA-1 aggregation and LLPS. nih.govelte.hu Zinc can promote the multimerization and phase separation of TIA-1, thereby driving the assembly of TIA-1-positive stress granules. nih.govelte.humdpi.com This effect is mediated by specific interactions between Zn2+ and histidine residues within the RRM2 domain of TIA-1. nih.govfrontiersin.org Importantly, Zn2+-induced multimerization of TIA-1 appears to occur independently of the prion-like domain and promotes LLPS while inhibiting the formation of irreversible fibrillar aggregates. nih.govfrontiersin.org This suggests that Zn2+ may help to maintain the dynamic, liquid-like state of stress granules. nih.govfrontiersin.org
| Regulatory Factor | Effect on TIA-1 Aggregation | Mechanism of Action |
| HSP70 | Inhibition | Prevents cytoplasmic aggregation of the PRD. |
| Hsp104 (in yeast) | Required for aggregation | Necessary for the formation of visible TIA-1 aggregates. |
| Zinc (Zn2+) | Promotes LLPS, inhibits fibril formation | Induces multimerization via interaction with the RRM2 domain. |
Physiological Roles of Tia 1 Related Protein
Role in Cellular Homeostasis and Stress Response
The TIA-1 related protein (TIA-1) is a critical regulator of cellular homeostasis, particularly under conditions of environmental stress. nih.gov This RNA-binding protein is a key component in the formation of stress granules (SGs), which are dense aggregations of proteins and untranslated messenger RNAs (mRNAs) that form in the cytoplasm of cells exposed to stressors like oxidative stress, heat shock, and viral infections. nih.govwikipedia.org The primary function of SGs is to temporarily halt the translation of non-essential mRNAs, thereby conserving cellular resources to prioritize the synthesis of proteins necessary for survival and stress mitigation. nih.govnih.gov This process allows for the efficient reallocation of cellular energy toward restoring homeostasis. nih.gov
The assembly of stress granules is initiated by the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the integrated stress response. nih.gov TIA-1, along with its homolog TIAR, binds to stalled 48S pre-initiation complexes, promoting their aggregation and the subsequent nucleation of SGs. nih.gov Within these granules, mRNAs are sorted for degradation, storage, or re-initiation of translation upon the resolution of stress. nih.gov TIA-1's ability to selectively sequester mRNAs is mediated by its RNA recognition motifs (RRMs), while its C-terminal prion-related domain facilitates the protein aggregation necessary for SG assembly. nih.gov
Beyond its role in the global suppression of translation, TIA-1 also participates in the specific regulation of gene expression to maintain cellular balance. For instance, under non-stress conditions, TIA-1 can selectively inhibit the translation of certain mRNAs by binding to AU-rich elements in their 3' untranslated regions (3'UTRs). mdpi.com This function is crucial for fine-tuning the expression of proteins involved in inflammation and other cellular processes.
| Key Aspect of TIA-1 in Homeostasis and Stress Response | Research Finding |
| Stress Granule Formation | TIA-1 is essential for the assembly of stress granules in response to environmental stressors. nih.gov |
| Translational Repression | Sequesters non-essential mRNAs in stress granules to halt their translation, conserving cellular energy. nih.govwikipedia.org |
| Initiation of SG Assembly | Binds to stalled 48S pre-initiation complexes following eIF2α phosphorylation. nih.gov |
| mRNA Sorting | Facilitates the triage of mRNAs within stress granules for degradation, storage, or eventual translation. nih.gov |
Involvement in Development and Embryogenesis
This compound plays a significant, though not fully elucidated, role in embryonic development. Studies in murine models have revealed that the absence of TIA-1 or its related protein TIAR leads to a high incidence of embryonic lethality, underscoring their importance during this critical period. plos.orgnih.gov Genome-wide expression analyses of murine embryonic fibroblasts lacking TIA-1 or TIAR have shown widespread alterations in signaling pathways crucial for normal development. These include pathways related to cytokine-cytokine receptor interactions, extracellular matrix-receptor interactions, and the Wnt, MAPK, and TGF-beta signaling pathways. plos.org
The expression of TIA-1 is spatially and temporally regulated during embryogenesis. In mouse embryos, TIA-1 mRNA is abundantly detected from day 12.5 of development onwards. nih.gov Its expression is particularly prominent in the developing nervous system, specifically within neuronal cells of the brain and retina. nih.gov Transcripts are also found in other developing organs such as the lungs, kidneys, and thymus. nih.gov This specific expression pattern suggests a role for TIA-1 in the development and differentiation of these tissues.
Furthermore, the tissues where TIA-1 is endogenously expressed during embryogenesis are often sites of programmed cell death, or apoptosis. nih.gov This correlation suggests that TIA-1's pro-apoptotic functions are integral to the sculpting and remodeling of tissues that occur during normal development. The high degree of evolutionary conservation of this RNA-binding protein further points to its fundamental importance in embryogenesis across different species. nih.gov
| Developmental Aspect | Observation in TIA-1 Research |
| Embryonic Viability | Deficiency in TIA-1 or its homolog TIAR results in high rates of embryonic lethality in mice. plos.orgnih.gov |
| Signaling Pathway Regulation | Inactivation of TIA-1 alters key developmental signaling pathways, including Wnt, MAPK, and TGF-beta. plos.org |
| Tissue-Specific Expression | TIA-1 mRNA is abundant in the developing brain, retina, lungs, kidneys, and thymus of mouse embryos. nih.gov |
| Link to Apoptosis | Expression of TIA-1 during embryogenesis is correlated with tissues undergoing programmed cell death. nih.gov |
Regulation of Innate Immune Response
This compound is an important post-transcriptional regulator of the innate immune response, helping to fine-tune the expression of inflammatory mediators. nih.gov A key function of TIA-1 in this context is the selective translational silencing of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.govmdpi.com In activated macrophages, TIA-1 and its related protein TIAR bind to U-rich motifs within the 3' untranslated region of TNF-α mRNA, which leads to the suppression of its translation. nih.gov This regulatory mechanism is crucial for preventing an excessive and potentially harmful inflammatory response.
Experimental evidence from mouse models supports this role. Macrophages from mice lacking TIA-1 produce significantly higher levels of TNF-α compared to macrophages from wild-type mice when stimulated. nih.gov This demonstrates that TIA-1 acts as a negative regulator of TNF-α production. While the direct linkage of this silencing to stress granule formation in this specific cellular context has not been definitively proven, considerable evidence suggests that the translational repression of TNF-α is connected to the cellular stress response. nih.gov
The regulatory role of TIA-1 is part of a broader network of post-transcriptional control mechanisms that modulate the innate immune response. nih.gov These mechanisms, which also include alternative splicing and regulation of mRNA stability, are essential for ensuring a properly calibrated immune response to pathogens and other danger signals. By controlling the expression of key inflammatory cytokines, TIA-1 helps to maintain immune homeostasis and prevent the detrimental effects of unchecked inflammation. nih.gov
Contribution to Programmed Cell Death Pathways (Apoptosis)
This compound is recognized as a factor that promotes apoptosis, or programmed cell death. wikipedia.orgnih.gov It contributes to this fundamental cellular process through its involvement in the regulation of gene expression, particularly through alternative splicing of pre-mRNAs encoding key components of the apoptotic machinery. nih.gov The protein was initially identified for its ability to induce DNA fragmentation in permeabilized thymocytes, a hallmark of apoptosis. nih.gov
The pro-apoptotic function of TIA-1 is linked to its ability to modulate the expression of proteins that either initiate or inhibit cell death. mdpi.com By influencing the balance of these factors, TIA-1 can sensitize cells to apoptotic stimuli. For instance, TIA-1 has been shown to regulate the expression of various components within cell death pathways, thereby activating the signaling cascades that lead to apoptosis. mdpi.com
Regulation of FAS Receptor Splicing
A primary mechanism through which TIA-1 promotes apoptosis is by regulating the alternative splicing of the pre-mRNA for the FAS receptor (also known as CD95 or APO-1). wikipedia.orgnih.gov The FAS receptor is a transmembrane protein that, upon binding to its ligand (FASL), initiates a signaling cascade that culminates in apoptosis. oup.com The FAS gene can be spliced in different ways to produce distinct mRNA isoforms. nih.gov
Inclusion of exon 6 in the final FAS mRNA results in the production of a membrane-bound, pro-apoptotic form of the receptor. oup.comnih.gov Conversely, skipping of exon 6 leads to a soluble, anti-apoptotic isoform of the FAS protein. nih.govoup.com TIA-1 promotes the inclusion of exon 6. nih.gov It achieves this by binding to uridine-rich sequences in the intron downstream of the 5' splice site of exon 6. nih.govoup.com This binding facilitates the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to this splice site, which is a critical step in defining the exon and promoting its inclusion in the mature mRNA. nih.govnih.gov
The activity of TIA-1 in regulating FAS splicing can be further modulated by other cellular factors. For example, the Fas-activated serine/threonine kinase (FAST K) can phosphorylate TIA-1, which enhances the recruitment of U1 snRNP and further promotes the inclusion of exon 6. nih.gov This suggests the existence of a positive feedback loop where the activation of the FAS receptor can amplify the apoptotic signal by promoting the production of more pro-apoptotic FAS receptor isoforms. nih.gov
| Apoptotic Function of TIA-1 | Mechanism |
| Induction of DNA Fragmentation | TIA-1 was initially observed to cause DNA fragmentation in thymocytes. nih.gov |
| Alternative Splicing of FAS | Regulates the inclusion of exon 6 in the FAS pre-mRNA. nih.govnih.gov |
| Promotion of Pro-Apoptotic FAS Isoform | Facilitates the production of the membrane-bound FAS receptor that triggers apoptosis. oup.com |
| Interaction with Splicing Machinery | Binds to U-rich sequences to enhance U1 snRNP recruitment to the 5' splice site. nih.gov |
Maintenance of Proteome Homeostasis
This compound contributes to the maintenance of proteome homeostasis, which is the dynamic regulation of the concentration, conformation, and localization of proteins within a cell. nih.gov This function is intrinsically linked to its role in the cellular stress response and the formation of stress granules. nih.govnih.gov
During periods of cellular stress, the global rate of protein synthesis is significantly reduced to prevent the accumulation of misfolded or damaged proteins and to conserve energy for stress-response pathways. nih.gov TIA-1 is a central player in this process. By nucleating the formation of stress granules, it facilitates the sequestration of a large pool of mRNAs, effectively pausing their translation. nih.govnih.gov This rapid and global translational arrest is a critical first line of defense to protect the proteome from stress-induced damage.
By sequestering mRNAs encoding non-essential proteins, TIA-1 allows the translational machinery to be redirected towards the synthesis of chaperones and other stress-responsive proteins that are vital for refolding damaged proteins and restoring proteostasis. nih.gov Once the stress has subsided, stress granules disassemble, and the stored mRNAs can be released to resume normal protein synthesis. This dynamic process of mRNA sequestration and release, orchestrated by TIA-1, is essential for the cell's ability to recover from stress and re-establish a healthy proteome. nih.gov
Mechanistic Insights into Tia 1 Related Protein in Disease Pathogenesis Excluding Clinical Human Trial Data
Neurodegenerative Diseases
Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) Pathomechanisms
T-cell intracellular antigen-1 (TIA-1) is an RNA-binding protein critically implicated in the pathogenesis of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), two related neurodegenerative disorders. A key mechanistic link involves mutations in the TIA-1 gene, particularly within its low-complexity domain (LCD). These mutations are found at a significantly higher rate in patients with ALS and ALS-FTD compared to control populations.
The primary function of TIA-1 is to regulate the assembly of stress granules (SGs), which are dense aggregations of proteins and RNAs that form in the cytoplasm in response to cellular stress. Under normal conditions, SGs are dynamic and disassemble once the stress is resolved. However, ALS-associated mutations in TIA-1 alter its biophysical properties, significantly increasing its tendency to undergo liquid-liquid phase separation—the process that initiates SG formation. This leads to the formation of SGs that are abnormally stable and non-dynamic.
These persistent SGs play a crucial role in disease pathology by sequestering other key proteins, most notably TAR DNA-binding protein 43 (TDP-43). The pathological hallmark of the majority of ALS and FTD cases is the mislocalization and aggregation of TDP-43 in the cytoplasm. Research has shown that when TDP-43 is recruited into the non-dynamic SGs formed by mutant TIA-1, it becomes less mobile and insoluble, promoting its aggregation. Postmortem analysis of brain tissue from individuals with TIA-1 mutations reveals a consistent pathology characterized by numerous TDP-43-positive inclusions. This highlights a direct mechanistic pathway where mutations in TIA-1 impair SG dynamics, leading to the pathological aggregation of TDP-43, a central event in ALS and FTD pathogenesis.
Tauopathies (e.g., Alzheimer's Disease, Tau-associated Pathology)
The TIA-1 related protein is deeply involved in the pathophysiology of tauopathies, a class of neurodegenerative diseases that includes Alzheimer's Disease (AD) and is characterized by the aggregation of the tau protein. TIA-1's role is multifaceted, connecting cellular stress responses to the core pathological features of these diseases. In brain tissue from individuals with tauopathies, TIA-1 has been observed to accumulate alongside pathological tau. nih.gov This co-localization suggests a functional interaction that contributes to disease progression. nih.gov
Studies have demonstrated that the interaction between TIA-1 and tau is not merely coincidental but is central to tau-mediated neurodegeneration. nih.gov TIA-1 influences the aggregation pathway of tau and is a critical component of pathological stress granules that harbor misfolded tau, thereby linking the cellular stress response directly to the advancement of tau pathology. nih.gov
A critical aspect of TIA-1's role in tauopathies is its direct influence on the formation of toxic tau oligomers. Oligomers are small, soluble aggregates of the tau protein that are considered to be highly neurotoxic. Research indicates that TIA-1 potentiates the phase separation of tau, a process that facilitates the formation of these toxic oligomers at physiological concentrations. drugtargetreview.com
The interaction between TIA-1 and tau appears to stabilize the oligomeric form of tau, shifting the equilibrium of aggregation away from the formation of larger, less toxic neurofibrillary tangles (NFTs) and toward these smaller, more harmful species. drugtargetreview.com In experimental models, reducing the levels of TIA-1 led to a decrease in the amount of toxic tau oligomers, which was associated with improved neuronal health, better memory, and longer lifespan, even though the formation of larger NFTs paradoxically increased. drugtargetreview.com This suggests that TIA-1 specifically promotes the generation of the most detrimental forms of tau aggregates. drugtargetreview.com This process is further enhanced by the presence of RNA, which, together with TIA-1, drives the phase separation of tau and the subsequent generation of abundant, neurotoxic oligomers. drugtargetreview.com
TIA-1 is a core nucleating protein required for the assembly of stress granules (SGs). In healthy cells, SGs are transient structures that form to protect the cell during stress by halting the translation of most mRNAs. However, in the context of tauopathies, these structures can become persistent and pathological. The interaction between tau and TIA-1 accelerates the formation of SGs. nih.gov
These pathological SGs serve as sites where tau misfolding and assembly are promoted. nih.gov Misfolded tau becomes sequestered within these granules, which provides a microenvironment that facilitates its aggregation into the toxic oligomers discussed previously. nih.gov Pharmacological interventions that prevent the formation of SGs have been shown to inhibit the pathological transformation of tau, underscoring the importance of this process. nih.gov Therefore, TIA-1's function in SG formation is a key mechanism through which cellular stress is translated into the progression of tau pathology, with these granules acting as a nidus for the creation of neurotoxic tau species. nih.gov
Neuroinflammation, particularly the activation of microglia, is a significant contributor to the progression of tauopathies. TIA-1 plays a complex role in modulating this inflammatory response within the central nervous system. While TIA-1 is known to dampen cytotoxic inflammation in the peripheral immune system, its role in the brain's immune response to chronic stressors like tauopathy is distinct.
Studies using mouse models of tauopathy have shown that reducing or knocking out TIA-1 can paradoxically exacerbate neuroinflammatory processes in advanced stages of the disease. frontiersin.org This includes increased reactive microgliosis, which is the activation and proliferation of microglia. For instance, in P301S tau transgenic mice, TIA-1 haploinsufficiency or knockout resulted in higher levels of MHCII reactivity, a marker for antigen presentation by activated microglia, particularly in the hippocampus. frontiersin.org This suggests that in the context of chronic neurodegeneration, TIA-1 normally functions to dampen the immune response in the brain. frontiersin.org Therefore, while reducing TIA-1 can be protective by decreasing toxic tau oligomers, it may also lead to a heightened and potentially detrimental neuroinflammatory state. frontiersin.org
Parkinson's Disease and Huntington's Disease (mechanistic links)
While the role of TIA-1 is most extensively studied in ALS, FTD, and tauopathies, emerging evidence suggests potential mechanistic links to Parkinson's Disease (PD) and Huntington's Disease (HD).
Huntington's Disease (HD): The connection in HD is primarily through protein-protein interactions within the context of cellular stress. HD is caused by a polyglutamine expansion in the huntingtin (Htt) protein. Studies have found that this expanded, mutant Htt interacts with proteins associated with stress granules, including TIA-1. tandfonline.com Under conditions of cellular stress, the expanded Htt protein has been shown to redistribute to RNA stress granules. tandfonline.com Furthermore, TIA-1 has been found to co-aggregate with huntingtin protein in the brains of HD mouse models. nih.gov This suggests that the cellular stress response and SG dynamics, orchestrated by proteins like TIA-1, are perturbed in HD and may contribute to the sequestration and aggregation of the mutant Htt protein, thereby playing a role in its pathogenesis.
Parkinson's Disease (PD): The link between TIA-1 and Parkinson's Disease is less direct and remains an area of active investigation. PD is characterized by the aggregation of α-synuclein into Lewy bodies. The primary mechanism involves the cellular stress response and neuroinflammation, processes in which TIA-1 is a key regulator. nih.govnih.gov While direct, high-affinity binding between TIA-1 and α-synuclein has not been established as a primary pathogenic driver, the dysfunction of RNA-binding proteins and altered stress granule dynamics are increasingly recognized as contributing factors to a range of neurodegenerative diseases, including those with synucleinopathy. nih.gov Given TIA-1's central role in mediating the cellular response to oxidative stress and inflammation—both of which are key pathological features of PD—it is plausible that TIA-1's functions are pathologically altered in the disease, though specific mechanistic interactions are still being elucidated. nih.gov
Oncogenesis (Cancer Pathology)
T-cell intracellular antigen-1 (TIA-1) and this compound (TIAR) are RNA-binding proteins (RBPs) that play significant, albeit complex, roles in the pathogenesis of cancer. nih.govmdpi.com These proteins are involved in post-transcriptional gene regulation, including mRNA splicing, stability, and translation, which are critical processes often dysregulated in cancer. mdpi.comebi.ac.uk Depending on the cellular context and cancer type, TIA-1 related proteins can exhibit dual functions, acting as either tumor suppressors or oncogenes. unige.chnih.govbiorxiv.org
This compound influences tumor growth and angiogenesis primarily through the regulation of vascular endothelial growth factor (VEGF), a key promoter of blood vessel formation. nih.gov In colorectal carcinomas (CRC), the expression of different VEGF-A isoforms determines the angiogenic potential of tumors. nih.gov Research has shown that an endogenous splice variant of TIA-1, known as short TIA-1 (sTIA-1), is more highly expressed in CRC than in normal tissues and its levels increase with tumor stage. nih.gov This sTIA-1 variant promotes the expression of angiogenic VEGF isoforms. Conversely, the full-length TIA-1 (flTIA-1) induces the expression of the anti-angiogenic VEGF-A165b isoform by selectively binding to its mRNA and enhancing its translation. The sTIA-1 protein appears to prevent this binding, thereby shifting the balance towards a more angiogenic phenotype that supports tumor growth. nih.gov
Further evidence suggests that TIA-1 and TIAR can suppress angiogenesis by influencing the hypoxia-inducible factor (HIF) pathway. Under hypoxic conditions, which are common in solid tumors, the formation of stress granules containing TIA-1/TIAR can lead to the suppression of HIF signaling, a critical pathway for inducing angiogenesis. aacrjournals.org Inhibition of TIAR has been observed to increase angiogenesis in an in vitro tube formation assay. aacrjournals.org
A key function of this compound in cellular homeostasis is the translational silencing of specific mRNAs. nih.govnih.gov This is often achieved by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'UTR) of target mRNAs, which sequesters them into translationally silent stress granules. embopress.orgnih.govembopress.org Dysregulation of this process is implicated in neoplasia.
A prominent example is the regulation of Cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and its overexpression is a key factor in the development of several cancers, including colon cancer. nih.gov TIA-1 binds to the ARE in the 3'UTR of COX-2 mRNA and functions as a translational silencer. nih.gov Studies have shown that in colon cancer cells that overexpress COX-2, there is defective binding of TIA-1 to the COX-2 mRNA. This loss of translational repression leads to increased COX-2 protein production, promoting carcinogenesis. nih.gov Fibroblasts lacking TIA-1 produce significantly more COX-2 protein without any change in COX-2 transcription or mRNA stability, confirming TIA-1's role as a translational repressor for this specific target. nih.gov
The broader mechanism involves TIA-1 and TIAR contributing to a translationally repressed state in response to cellular stress. nih.gov They can selectively bind to and suppress the translation of mRNAs encoding key factors for protein synthesis, such as eukaryotic initiation factor 4A (eIF4A) and c-Myc, thereby exerting global effects on cell proliferation. nih.govamanote.com
Table 1: this compound's Role in Translational Control in Cancer
| Target mRNA | This compound Action | Consequence of Dysregulation in Cancer | Cancer Type |
| COX-2 | Translational silencing via binding to 3'UTR ARE | Defective TIA-1 binding leads to increased COX-2 protein expression and tumor promotion. nih.gov | Colon Cancer nih.gov |
| c-Myc | Translational suppression | Potential for increased proliferation due to loss of repression. nih.gov | General Neoplasia |
| VEGF-A165b | Enhances translation | A shift from flTIA-1 to sTIA-1 expression prevents binding, reducing anti-angiogenic isoform production. nih.gov | Colorectal Cancer nih.gov |
Alternative splicing is a fundamental process that generates multiple protein isoforms from a single gene, and its dysregulation is a hallmark of cancer. nih.govnih.govmdpi.comnih.gov TIA-1 and TIAR are splicing factors that can influence the inclusion or exclusion of specific exons. mdpi.comnih.gov
One of the well-characterized roles of these proteins is in the alternative splicing of the Fas receptor (CD95/APO-1) pre-mRNA. nih.govwikipedia.org By promoting the inclusion of exon 6, TIA-1 and TIAR facilitate the production of the membrane-bound, pro-apoptotic form of the Fas receptor. nih.gov Loss of this function can lead to the production of a soluble, anti-apoptotic isoform, allowing cancer cells to evade cell death. nih.gov
Furthermore, the TIA-1 gene itself undergoes alternative splicing, producing isoforms with distinct regulatory activities. nih.govmdpi.com As mentioned previously, in colorectal cancer, the balance between full-length TIA-1 (flTIA-1) and a shorter isoform (sTIA-1) dictates the splicing outcome of VEGF-A mRNA, which in turn regulates angiogenesis. nih.gov This demonstrates a multi-layered regulatory role where the splicing of the regulator itself has downstream consequences for cancer progression. The aberrant splicing patterns observed in various cancers suggest that the functions of splicing factors like TIA-1 are critical in maintaining a non-cancerous cellular state. nih.govfrontiersin.org
The role of TIA-1 related proteins as tumor suppressors is supported by evidence that their expression can inhibit cell proliferation and tumor growth. cancerindex.orgresearchgate.netresearchgate.net Tumor suppressor genes are crucial for regulating cell division and replication; their mutation or loss of function can lead to uncontrolled cell growth. wikipedia.orgclevelandclinic.org Increased expression of TIA-1 or TIAR in certain cell lines results in reduced rates of cell proliferation and cell cycle arrest. researchgate.net In vivo studies using xenograft models have shown that the expression of TIA proteins can block tumor growth. researchgate.net This suppressor function is linked to their ability to repress the translation of growth-promoting factors and to regulate apoptosis-related genes like Fas. nih.govnih.gov
Table 2: Dual Role of this compound in Oncogenesis
| Role | Mechanism | Cellular Effect | Evidence/Cancer Context |
| Tumor Suppressor | Induces cell cycle arrest; promotes apoptosis via Fas splicing; translationally represses growth factors. nih.govresearchgate.netyoutube.com | Reduced cell proliferation; inhibition of tumor growth. researchgate.netresearchgate.net | General function observed in experimental models. cancerindex.orgresearchgate.net |
| Oncogene/Dual Role | Stabilizes mRNAs of oncogenes; influences a mix of tumor-promoting and suppressing genes. nih.gov | Promotion of tumor growth; context-dependent effects. | Esophageal Squamous Cell Carcinoma nih.gov, Hepatocellular Carcinoma unige.chnih.gov |
Inflammatory and Autoimmune Processes
TIA-1 related proteins are key post-transcriptional regulators in the immune system, modulating inflammation and immune responses. nih.gov Their dysregulation has been linked to chronic inflammation and autoimmunity, and autoantibodies against TIA-1 and TIAR have been found in patients with rheumatic diseases like systemic lupus erythematosus (SLE) and scleroderma. nih.govnih.gov
TIA-1 and TIAR regulate the expression of several critical cytokines by binding to AREs in their respective mRNAs. embopress.orgnih.govfrontiersin.org
Tumor Necrosis Factor-alpha (TNF-α): The most well-documented function of TIA-1 in cytokine regulation is its role as a translational silencer of TNF-α. nih.govembopress.orgnih.govnih.gov TIA-1 and TIAR bind to the ARE in the 3'UTR of TNF-α transcripts. nih.govnih.gov In studies using macrophages from mice lacking TIA-1, stimulation with lipopolysaccharide (LPS) resulted in the production of significantly more TNF-α protein compared to wild-type controls, even though TNF-α mRNA levels were similar. nih.govembopress.orgnih.gov This indicates that TIA-1 does not affect transcript stability but rather represses translation by preventing the association of TNF-α mRNA with polysomes. nih.govnih.gov Given that TNF-α is a potent proinflammatory cytokine, this translational control is crucial for regulating the organism's response to microbial stress and preventing excessive inflammation. nih.gov
Interleukins (IL-1β, IL-6, IL-8): The regulatory effect of TIA-1 related proteins on other cytokines appears to be more specific. Early studies suggested that TIA-1 does not significantly regulate the production of Interleukin-1β (IL-1β). nih.govnih.gov However, a separate study focusing on the related protein TIAR found that its deletion in macrophages led to an enhanced production of IL-1β. nih.gov In myeloid cells, TIAR has also been shown to bind and regulate the mRNA encoding for Interleukin-8 (IL-8). nih.gov There is less direct evidence from the provided search results detailing the specific regulation of Interleukin-6 (IL-6) by TIA-1.
Transforming Growth Factor-beta (TGF-β): While TGF-β is a key cytokine in inflammation and immune regulation, specific data from the conducted searches on its direct post-transcriptional regulation by this compound is not detailed. frontiersin.org However, analysis of genes deregulated upon TIA-1 loss in liver cancer cells showed an impact on the TGF-β signaling pathway, suggesting a potential indirect regulatory role. nih.gov
Table 3: Regulation of Cytokine Expression by this compound
| Cytokine | Regulatory Action | Mechanism | Implication |
| TNF-α | Repression | Translational silencing via binding to 3'UTR ARE. nih.govnih.gov | Prevents excessive inflammation; mice lacking TIA-1 are hypersensitive to LPS. nih.gov |
| IL-1β | Repression (by TIAR) | Deletion of TIAR in macrophages enhances IL-1β production. nih.gov | Control of inflammatory response. |
| IL-8 | Regulation (by TIAR) | TIAR binds to and regulates IL-8 mRNA. nih.gov | Modulation of neutrophil recruitment and inflammation. |
| TGF-β | Potential Indirect Regulation | Loss of TIA-1 affects the TGF-β signaling pathway. nih.gov | Potential role in fibrosis and immune suppression. |
Compound and Gene Names
| Name | Type |
| 53BP1 | Protein |
| ACTB | Gene |
| Ago2 | Protein |
| AT1R | Gene |
| AUF1 | Protein |
| BCL-2 | Protein |
| CCNA2 | Gene |
| CD3 | Protein |
| CD56 | Protein |
| COX-2 | Protein (Enzyme) |
| c-Myc | Protein (Transcription Factor) |
| eIF2α | Protein (Translation Initiation Factor) |
| eIF4A | Protein (Translation Initiation Factor) |
| eIF4E | Protein (Translation Initiation Factor) |
| ELAVL1/HuR | Protein |
| Fas receptor | Protein (Receptor) |
| G3BP | Protein |
| Granzyme B | Protein (Enzyme) |
| HBsAg | Protein (Antigen) |
| HIF-1alpha | Protein (Transcription Factor) |
| IGFBP3 | Gene |
| IL-1β | Protein (Cytokine) |
| IL-6 | Protein (Cytokine) |
| IL-8 | Protein (Cytokine) |
| KSRP | Protein |
| Lipopolysaccharide (LPS) | Molecule |
| MIB1/Ki67 | Protein |
| Pcbp1 | Protein |
| RBM39 | Protein |
| Regnase | Protein |
| Roquin | Protein |
| SERPINE1 | Gene |
| SIRT1 | Gene |
| SKP2 | Gene |
| SMN2 | Gene |
| T-cell intracellular antigen-1 (TIA-1) | Protein |
| This compound (TIAR/TIAL1) | Protein |
| TDP-43 | Protein |
| TGF-β | Protein (Cytokine) |
| TNF-α | Protein (Cytokine) |
| TPD52 | Protein |
| TPD53 | Gene |
| TPD54 | Gene |
| TTP | Protein |
| U1 snRNP | Ribonucleoprotein Complex |
| U2AF | Protein |
| Vascular Endothelial Growth Factor (VEGF) | Protein (Growth Factor) |
| YAP | Protein |
Role in Arthritis (e.g., Rheumatoid Arthritis models)
The T-cell intracellular antigen 1 (TIA-1) related protein plays a significant role in modulating inflammatory responses, particularly in the context of arthritis. Research indicates that TIA-1 and the related protein, Tristetraprolin (TTP), function as arthritis suppressor genes by preventing the pathological overexpression of key inflammatory mediators. nih.gov
In animal models, mice lacking the TIA-1 gene (TIA-1–/–) spontaneously develop a mild form of arthritis. nih.gov This phenotype is more severe in mice lacking TTP and most severe in mice deficient in both TIA-1 and TTP, highlighting their distinct but complementary roles in suppressing inflammation. nih.gov The mechanism underlying this observation involves the regulation of crucial pro-inflammatory molecules. Peritoneal macrophages derived from TIA-1–/– mice exhibit overexpression of both cyclooxygenase 2 (COX-2) and tumor necrosis factor α (TNF-α). nih.gov TIA-1 functions as a translational silencer by binding to AU-rich elements (AREs) in the 3' untranslated regions (3'-UTRs) of TNF-α and COX-2 transcripts, thereby dampening their protein production. nih.govnih.gov
Studies on human tissues corroborate these findings. Gene expression analysis of synovial tissues from patients with rheumatoid arthritis (RA) and osteoarthritis has revealed the presence of TIA-1. youtube.com Furthermore, aberrant expression of TIA-1 and its paralog, TIAR, has been documented in patients with rheumatic diseases, which can lead to the production of autoantibodies against these proteins. mdpi.com Positive correlations have also been observed between TIA1 protein gene expression in RA patients and healthy individuals, suggesting its involvement in the disease's pathophysiology. youtube.com
| Genotype | Arthritis Phenotype | Key Molecular Changes in Macrophages | Reference |
|---|---|---|---|
| Wild-Type | No spontaneous arthritis | Normal expression of TNF-α and COX-2 | nih.gov |
| TIA-1–/– | Mild arthritis | Overexpression of TNF-α and COX-2 | nih.gov |
| TTP–/– | Severe arthritis | Overexpression of TNF-α and COX-2 | nih.gov |
| TIA-1–/–TTP–/– | Very severe arthritis | Overexpression of TNF-α and COX-2 | nih.gov |
Neuroinflammation Mechanisms
This compound is deeply implicated in the complex processes of neuroinflammation, often exhibiting a dual or context-dependent role in the central nervous system (CNS). Its function is closely tied to the regulation of the immune response during chronic stress and in the pathogenesis of neurodegenerative diseases, such as tauopathies, and autoimmune conditions like multiple sclerosis. aacrjournals.orgnih.gov
In models of tauopathy, TIA-1 appears to play a protective role by dampening the immune response in the CNS during chronic stress. aacrjournals.org However, studies have shown that a reduction of TIA-1 (haploinsufficiency) can paradoxically exacerbate neuroinflammatory processes in advanced stages of the disease. aacrjournals.org This includes increased reactive microgliosis, phagocytosis, and the release of pro-inflammatory cytokines. aacrjournals.org Conversely, other research in tauopathy models suggests that reducing TIA-1 can be beneficial, leading to striking reductions in brain inflammation, including decreases in microglial inflammatory cytokines like TNFα and IL-1β. wikipedia.org This apparent contradiction highlights the divergent regulatory roles of TIA-1 in different mononuclear phagocytic lineages, namely microglia within the brain and peripheral macrophages. wikipedia.org
In the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, TIA-1-mediated stress granules are shown to promote neuroinflammation and demyelination. nih.gov In the spinal cord neurons of EAE mice, TIA-1 is upregulated and translocates from the nucleus to the cytoplasm, where it co-localizes with stress granule markers. nih.gov The genetic deletion of TIA-1 specifically in the CNS was found to alleviate neuroinflammation, suppress demyelination and axonal damage, and reduce neuronal loss in these models. nih.gov The mechanism appears to involve the downregulation of IL-31RA signaling, which subsequently enhances autophagy and suppresses the NF-κB signaling pathway, thereby mitigating EAE symptoms. nih.gov
Angiogenesis and Atherosclerosis
The role of this compound in vascular biology is primarily linked to the regulation of angiogenesis, the formation of new blood vessels. Currently, there is limited direct evidence linking TIA-1 to the pathogenesis of atherosclerosis.
TIA-1's influence on angiogenesis is significantly mediated through its post-transcriptional control of Vascular Endothelial Growth Factor (VEGF), a pivotal regulator of this process. TIA-1 can modulate the alternative splicing of VEGF-A pre-mRNA, which leads to the production of different VEGF isoforms with opposing functions. researchgate.net For instance, the full-length TIA-1 isoform can induce the expression of VEGF-A(165)b, an anti-angiogenic isoform. researchgate.net This suggests that TIA-1's splicing activity can shift the balance between pro- and anti-angiogenic signals within a tissue. researchgate.net
Furthermore, TIA-1 and its related protein TIAR may act as suppressors of angiogenesis under hypoxic conditions. aacrjournals.org The formation of TIA-1/TIAR-containing stress granules, which can be dependent on the rate of oxygen decline, may suppress the hypoxia-inducible factor (HIF) pathway. aacrjournals.org Since the HIF pathway is a primary driver of angiogenesis, its suppression by TIA-1/TIAR would lead to an anti-angiogenic effect. Indeed, the inhibition of TIAR using small interfering RNA (siRNA) resulted in an increase in angiogenesis as measured by a tube formation assay with human umbilical vein endothelial cells (HUVEC). aacrjournals.org TIA-1 has also been shown to interact with Annexin A7 in endothelial cells, a process that influences autophagy, a cellular mechanism that can be involved in angiogenesis. nih.gov
Viral Infections and Replication Mechanisms
This compound is a key host factor that interacts with numerous viruses, often playing a complex and sometimes contradictory role in the viral life cycle. It can directly bind to viral RNA and modulate viral gene expression and replication, acting as either an antiviral or a proviral factor depending on the specific virus. researchgate.net
TIA-1 and its homolog TIAR are RNA-binding proteins that can directly and specifically interact with the RNA of various viruses. researchgate.net This interaction is a critical first step in how these host proteins influence viral replication.
Flaviviruses: In cells infected with Tick-Borne Encephalitis Virus (TBEV), both TIA-1 and TIAR have been shown to interact with the viral RNA. researchgate.net Similarly, for West Nile Virus (WNV), TIA-1 and TIAR specifically bind to the 3'-terminal stem-loop (SL) of the complementary minus-strand RNA, a region that acts as a promoter for genomic RNA synthesis. nih.govplos.org The binding site for the WNV 3'(-) SL RNA has been mapped to the second RNA recognition motif (RRM2) on both TIA-1 and TIAR.
Coronaviruses: During infection with SARS-CoV-2, the human TIA-1 protein has been found to have a remarkable binding affinity for the Stem Loop 3 (SL3) RNA element of the virus. indiatimes.com
Picornaviruses: TIA-1 and TIAR are also known to interact with the 5' untranslated region (5'-UTR) of the Enterovirus 71 (EV71) genome. youtube.com
Following binding to viral RNA, TIA-1 can exert diverse effects on viral replication, either inhibiting or enhancing the process.
Antiviral Activity: For several viruses, TIA-1 functions as a replication inhibitor. In TBEV-infected cells, the depletion of TIA-1 leads to an increase in viral replication and translation, suggesting an inhibitory role. researchgate.net Overexpression of TIA-1, conversely, has an inhibitory effect on TBEV replication. researchgate.net TIA-1 also negatively regulates the gene expression and replication of Vesicular Stomatitis Virus (VSV). proteinatlas.org Furthermore, TIA-1 can inhibit the expression of Hepatitis B virus surface antigen (HBsAg) by interacting with a viral posttranscriptional regulatory element. youtube.com
Proviral Activity: In contrast, for other viruses, TIA-1 and TIAR appear to facilitate replication. The growth of West Nile Virus (WNV) was found to be less efficient in murine cells where TIAR was knocked out, suggesting a functional role for this protein in promoting WNV replication. nih.gov Similarly, TIA-1 and TIAR have been identified as host factors that positively regulate the replication of Enterovirus 71 (EV71). youtube.com
During infection, TIA-1 and TIAR are often recruited to the sites of viral replication. researchgate.net For flaviviruses like TBEV, Dengue virus (DENV), and WNV, these proteins are depleted from their normal locations in stress granules and accumulate in perinuclear sites where viral replication complexes are formed. researchgate.netplos.org
| Virus | Viral RNA Target | Impact on Replication | Reference |
|---|---|---|---|
| Tick-Borne Encephalitis Virus (TBEV) | Viral RNA | Inhibitory | researchgate.net |
| West Nile Virus (WNV) | 3' stem-loop of minus-strand RNA | Facilitatory/Proviral | nih.gov |
| Vesicular Stomatitis Virus (VSV) | Not specified | Inhibitory | proteinatlas.org |
| Hepatitis B Virus (HBV) | Posttranscriptional regulatory element | Inhibitory (HBsAg expression) | youtube.com |
| Enterovirus 71 (EV71) | 5'-UTR | Facilitatory/Proviral | youtube.com |
| SARS-CoV-2 | SL3 RNA element | Not specified | indiatimes.com |
Myopathies (e.g., Welander Distal Myopathy) Pathomechanisms
Mutations in the TIA1 gene are the definitive cause of Welander distal myopathy (WDM), an autosomal dominant, late-onset muscular dystrophy. nih.govlabroots.com The pathomechanism of WDM is directly linked to alterations in the dynamics of stress granules (SGs), which are non-membranous RNA-protein aggregates crucial for cell survival under stress. nih.govnih.gov TIA-1 is a key component in the assembly of these granules. nih.gov
The specific genetic defect responsible for WDM is a heterozygous missense mutation (c.1362G>A) in the TIA1 gene, resulting in an amino acid change from glutamic acid to lysine (B10760008) at position 384 (p.E384K). nih.govlabroots.com This mutation is located in the C-terminal prion-like domain (PLD) of the TIA-1 protein, a region critical for the protein's ability to aggregate and drive the formation of stress granules. nih.govnih.gov
The p.E384K mutation alters the biophysical properties of TIA-1, leading to dysfunctional stress granule dynamics. nih.govlabroots.com Studies using cell models have shown that the mutant TIA-1 protein increases the propensity to form SGs. nih.gov These mutant SGs are often larger and more stable than those formed by the wild-type protein. nih.gov Experiments using fluorescence recovery after photobleaching (FRAP) have demonstrated that the mutant TIA-1 exhibits slower recovery, indicating that it is less dynamic and more persistently aggregated within the SGs. nih.govlabroots.com
This altered dynamic is believed to be the core of the disease's pathogenesis. The increased tendency of mutant TIA-1 to aggregate could lead to the accumulation of insoluble, persistent stress granule remnants in muscle tissue. nih.gov Histopathological examination of muscle biopsies from WDM patients supports this, showing a focal increase of TIA-1 protein in atrophic and vacuolated muscle fibers. labroots.com This accumulation of abnormal protein aggregates may, over time, lead to cellular toxicity, impaired cellular function, and ultimately the muscle weakness and atrophy characteristic of Welander distal myopathy. nih.gov
Compound and Protein List
| Name | Abbreviation |
| Annexin A7 | |
| Cyclooxygenase 2 | COX-2 |
| Interleukin-1β | IL-1β |
| T-cell intracellular antigen 1 | TIA-1 |
| This compound | TIAR |
| Tristetraprolin | TTP |
| Tumor necrosis factor α | TNF-α |
| Vascular Endothelial Growth Factor | VEGF |
Perturbed RNA Splicing in Myopathy
The T-cell intracellular antigen-1 (TIA-1) related protein is a crucial regulator of RNA metabolism, with a significant role in the splicing of pre-messenger RNAs (pre-mRNAs). mdpi.com Perturbations in its function, particularly due to genetic mutations, have been directly linked to the pathogenesis of certain myopathies. This section details the mechanistic insights into how this compound dysfunction leads to aberrant RNA splicing in the context of muscle disease, based on preclinical and molecular research.
The primary mechanism by which TIA-1 influences splicing is through its binding to U-rich sequences in pre-mRNA, typically located in introns downstream of 5' splice sites. oup.com This interaction is fundamental for the recognition and proper processing of exons. TIA-1 facilitates the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, to the 5' splice site. oup.com This action promotes the inclusion of specific exons into the mature messenger RNA (mRNA).
A significant body of research into the role of TIA-1 in myopathy has centered on Welander distal myopathy (WDM), an autosomal dominant muscular dystrophy. nih.govnih.gov WDM is caused by a specific heterozygous missense mutation, c.1362G>A (p.E384K), in the TIA1 gene. nih.govnih.govnih.gov This mutation occurs in the C-terminal glutamine-rich (Q-rich) domain of the TIA-1 protein. nih.govresearchgate.net This domain is critical as it directly interacts with U1-C, a protein component of the U1 snRNP complex. nih.govresearchgate.net The E384K mutation is therefore thought to disrupt this interaction, leading to dysregulation of splicing.
Research has demonstrated a tangible consequence of this mutation on splicing patterns in patient-derived cells. Specifically, skeletal muscle cells from individuals with WDM show increased levels of correctly spliced Survival of Motor Neuron 2 (SMN2) mRNA. nih.govresearchgate.net TIA-1 is known to be a regulator of SMN2 exon 7 splicing, where it normally prevents its skipping. nih.govresearchgate.netmdpi.com The enhanced inclusion of exon 7 in WDM patients suggests that the E384K mutation alters the normal regulatory function of TIA-1, leading to perturbed splicing of its target genes. nih.gov While this specific finding in SMN2 provides a clear example of altered splicing, the broader spectrum of splicing changes in muscle tissue and how they collectively contribute to the myopathic phenotype remains an area of active investigation.
The following table summarizes key research findings regarding the role of TIA-1 in RNA splicing and myopathy:
| Aspect of TIA-1 Function | Research Finding | Implication in Myopathy Pathogenesis | References |
| Normal Splicing Regulation | TIA-1 binds to U-rich sequences downstream of 5' splice sites, facilitating the recruitment of the U1 snRNP complex. | This process is essential for the correct inclusion of exons in a variety of pre-mRNAs in muscle cells. | oup.com |
| WDM-Associated Mutation | The p.E384K mutation is located in the Q-rich domain of TIA-1, which interacts with the U1-C splicing factor. | The mutation likely alters the interaction with U1-C, leading to a disruption of normal splicing regulation. | nih.govresearchgate.net |
| Effect on a Specific Target Gene | Muscle cells from WDM patients exhibit increased inclusion of exon 7 in the SMN2 gene. | This demonstrates that the TIA-1 mutation causes a tangible alteration in the splicing of at least one of its known targets. | nih.govresearchgate.net |
| Cellular Stress | In addition to perturbed splicing, the TIA-1 mutation is associated with the accumulation of TIA-1 and stress granule proteins in muscle biopsies. | This suggests a dual pathogenic mechanism involving both aberrant RNA processing and cellular stress responses. | nih.gov |
Methodological Approaches for Studying Tia 1 Related Protein
In Vitro Biochemical and Biophysical Characterization
In vitro studies form the bedrock of our understanding of the TIA-1 related protein, allowing for its characterization in a controlled environment, free from the complexity of the cellular milieu. These approaches provide high-resolution insights into the protein's intrinsic properties, structure, and molecular interactions.
Protein Expression and Purification
The production of pure, recombinant this compound is a prerequisite for most in vitro structural and functional studies. This is typically achieved by expressing the protein, or specific domains thereof, in heterologous systems. Escherichia coli is a commonly used host for its rapid growth and cost-effectiveness, while mammalian cell lines, such as HEK293T cells, are employed when post-translational modifications are necessary for proper folding or function. promega.com
Affinity tagging is a prevalent strategy to facilitate purification. A tag, such as a polyhistidine (His-tag) or a DDK tag, is genetically fused to the N- or C-terminus of the protein. promega.com This allows for selective capture of the recombinant protein from the cell lysate onto an affinity chromatography matrix. For instance, His-tagged TIA-1 related proteins have been purified using cobalt affinity columns researchgate.net, while DDK-tagged versions have been isolated using anti-DDK affinity columns. origene.com Following initial capture, further chromatographic steps are often employed to achieve high purity. origene.comnih.gov
| Expression System | Affinity Tag | Purification Method | Reference |
| E. coli | His-tag | Cobalt Affinity Chromatography | researchgate.net |
| HEK293T cells | DDK-tag | Anti-DDK Affinity Chromatography | origene.com |
This table summarizes common systems and methods for the expression and purification of recombinant this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution information on the structure, dynamics, and interactions of this compound in solution. columbia.eduucl.ac.uk NMR has been instrumental in determining the three-dimensional structures of individual domains of TIA-1, including its RNA Recognition Motifs (RRMs). nih.gov Studies have successfully solved the structures of TIA-1-RRM1, TIA-1-RRM2 bound to RNA, and the tandem TIA-1-RRM2,3 domains. nih.gov
Solid-state NMR has been applied to study the full-length, oligomeric form of TIA-1. These investigations have revealed that while the functionally critical RRM2 and RRM3 domains are well-folded and ordered, the N- and C-termini, along with the low-complexity domain (LCD), are dynamically disordered. nih.govmorressier.com Furthermore, NMR titration experiments are used to map the binding interfaces between TIA-1 domains and their RNA targets, and to study how environmental factors, such as pH, can modulate these interactions. nih.govnih.gov
| TIA-1 Construct | NMR Technique | Key Findings | Reference(s) |
| TIA-1-RRM1 | Solution NMR | Determined 3D structure. | nih.gov |
| TIA-1-RRM2 | Solution NMR | Solved structure when bound to UU-RNA dinucleotide. | nih.gov |
| TIA-1-RRM2,3 | Solution NMR | Determined solution structure; characterized binding to pyrimidine-rich RNA. | oup.comnih.gov |
| Full-length TIA-1 | Solid-state NMR | RRM2 and RRM3 are folded and ordered; termini and LCD are disordered in the oligomeric state. | nih.gov |
| TIA-1 RRM3 | Solution NMR | RNA binding is affected by environmental pH changes. | nih.govnih.gov |
This table highlights key structural and interaction studies of this compound conducted using NMR spectroscopy.
Small Angle X-ray Scattering (SAXS)
| Condition | Key Finding | Reference(s) |
| Apo TIA-1 (without RNA) | RRM domains are largely independent structural modules. | oup.comnih.gov |
| TIA-1 bound to RNA | Induces a more compact arrangement of the protein. | oup.comnih.gov |
| Full-length TIA-1 | Exists as a flexible molecule in equilibrium between compact and extended forms. | nih.govresearchgate.net |
This table outlines significant findings from SAXS analyses on the conformational states of this compound.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying the thermodynamics of biomolecular interactions. springernature.com It directly measures the heat released or absorbed during the binding of a ligand (e.g., an RNA oligonucleotide) to a macromolecule (e.g., this compound). springernature.com A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH) of the interaction. springernature.com From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.
ITC has been extensively used to characterize the interaction between TIA-1's RRM domains and specific RNA sequences. For example, experiments have shown that the tandem RRM2,3 construct binds with nanomolar affinity to pyrimidine-rich RNA targets, such as the FAS pre-mRNA. oup.comnih.gov By comparing the binding affinities of different protein constructs and RNA sequences, ITC helps to elucidate the specific contributions of each RRM domain to RNA recognition. researchgate.netnih.gov
| Interacting Molecules | Binding Affinity (KD) | Stoichiometry (n) | Enthalpy (ΔH kcal/mol) | Reference |
| TIA-1-RRM2,3 + fas_16 RNA | 100 nM | ~1 | -16.5 | researchgate.net |
| TIA-1-RRM2,3 + U9 RNA | 250 nM | ~1 | -11.0 | researchgate.net |
This table presents example thermodynamic data obtained from ITC experiments studying the binding of TIA-1 RRM2,3 to different RNA oligonucleotides. Data are illustrative based on published findings.
FRET-based Assays for Multimerization
Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). It is a sensitive tool for studying molecular interactions, including protein multimerization, in real-time. mdpi.com To study TIA-1 self-association, a FRET-based assay can be designed where two populations of TIA-1 are tagged with a donor fluorophore (e.g., ECFP) and an acceptor fluorophore (e.g., EYFP), respectively. researchgate.net
When the tagged proteins are separate, excitation of the donor results in its characteristic fluorescence emission. However, if the proteins multimerize, bringing the donor and acceptor fluorophores into close proximity (typically <10 nm), the excited donor can transfer its energy to the acceptor, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence. mdpi.comresearchgate.net This change in fluorescence signal is a direct measure of protein-protein interaction. Such an assay has been successfully used to screen for small molecules that promote or inhibit the self-multimerization of TIA-1, providing a high-throughput method to identify potential modulators of its function. researchgate.net
Cellular and Molecular Biology Techniques
To complement in vitro studies, a range of cellular and molecular biology techniques are essential for investigating the function of this compound within its native cellular context. These methods provide insights into its subcellular localization, its role in cellular processes like stress granule formation, and its network of interacting partners.
One fundamental approach is the use of fluorescence microscopy to visualize the protein in living or fixed cells. TIA-1 is often genetically fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP). nih.gov Expressing this fusion protein in cell lines allows researchers to track its localization. Under normal conditions, TIA-1 is found in both the nucleus and the cytoplasm. proteinatlas.orgwikipedia.org Upon cellular stress (e.g., heat shock, oxidative stress), a dramatic relocalization occurs, where TIA-1 coalesces into distinct cytoplasmic foci known as stress granules. nih.govwikipedia.org This dynamic process is a key aspect of TIA-1's function in translational repression.
To identify the specific RNA molecules that TIA-1 binds to in vivo, techniques such as immunoprecipitation (IP) followed by RNA analysis are employed. In this method, an antibody specific to TIA-1 is used to pull down the protein from cell lysates. The RNA molecules that are bound to TIA-1 are co-precipitated and can then be identified using high-throughput methods like microarray analysis or RNA sequencing. researchgate.net This has been used to define the consensus RNA-binding motif for TIA-1 and to identify its target mRNAs on a transcriptome-wide scale. researchgate.net
Finally, to probe the functional necessity of TIA-1, its expression can be reduced or eliminated using gene knockdown techniques like RNA interference (RNAi). By introducing small interfering RNAs (siRNAs) that target TIA-1 mRNA for degradation, researchers can observe the cellular consequences of its depletion. nih.gov Such loss-of-function studies have been critical in confirming the essential role of TIA-1 in the assembly of stress granules and in regulating apoptosis. nih.govwikipedia.org
Immunoprecipitation and Western Blot Analysis
Immunoprecipitation (IP) is a cornerstone technique used to isolate TIA-1 and its interacting partners from complex cellular lysates. This method utilizes antibodies specific to TIA-1 to capture the protein, which can then be analyzed to identify associated proteins or nucleic acids. The efficacy of the immunoprecipitation is heavily dependent on the specificity and affinity of the chosen antibody. For instance, screening of various commercial anti-TIA-1 antibodies has been performed to identify high-performing candidates suitable for IP experiments. scbt.comscbt.com
Following immunoprecipitation, Western blot analysis is employed to detect and quantify the TIA-1 protein. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to TIA-1. Western blotting is crucial for confirming the presence and assessing the levels of TIA-1 in different cell or tissue extracts and for validating the efficiency of immunoprecipitation. scbt.comnih.gov For example, studies have used Western blots to confirm the recovery of TIA-1 protein after IP and to validate the specificity of TIA-1 antibodies by observing a reduction in protein levels following siRNA-mediated knockdown. nih.gov The specificity of TIA-1 antibodies is often validated using knockout cell lines as negative controls. scbt.comscbt.com
| Technique | Application in TIA-1 Research | Key Considerations |
| Immunoprecipitation (IP) | Isolation of TIA-1 and its binding partners from cell lysates. scbt.comscbt.com | Antibody specificity and affinity are critical for successful IP. scbt.com |
| Western Blot Analysis | Detection and quantification of TIA-1 protein levels. nih.gov | Validation of antibody specificity, often using knockout cell lines. scbt.comscbt.com |
Subcellular Fractionation
Understanding the cellular location of TIA-1 is fundamental to deciphering its function. TIA-1 is known to shuttle between the nucleus and the cytoplasm, and its localization can be influenced by cellular stress. keystonesymposia.org Subcellular fractionation is a technique used to separate cellular components into distinct fractions, such as the nucleus, cytoplasm, and mitochondria. This allows researchers to determine the distribution of TIA-1 within the cell under different conditions.
The process typically involves the differential centrifugation of cell lysates to pellet nuclei, followed by further centrifugation at higher speeds to separate mitochondria and other organelles from the cytosolic fraction. The resulting fractions can then be analyzed by Western blotting to determine the relative abundance of TIA-1 in each compartment. nih.gov For instance, studies have shown that TIA-1 has a dual localization in the nucleus and cytoplasm. nih.gov The distribution of different TIA-1 isoforms, such as TIA-1a and TIA-1b, has also been investigated using this method, revealing potential isoform-specific localization patterns. nih.gov
Microscopy for Localization and Stress Granule Visualization
Microscopy techniques are indispensable for visualizing the subcellular localization of TIA-1 and its dynamic recruitment to stress granules (SGs). Stress granules are dense aggregates of proteins and RNAs that form in the cytoplasm of cells exposed to environmental stress. wikipedia.org TIA-1 is a key component and a marker for these structures. mdpi.com
Immunofluorescence microscopy is a widely used method to visualize TIA-1. This technique involves fixing and permeabilizing cells, followed by incubation with a primary antibody that specifically recognizes TIA-1. A secondary antibody conjugated to a fluorescent dye is then used to detect the primary antibody, allowing for the visualization of TIA-1's location within the cell using a fluorescence microscope. Under normal conditions, TIA-1 is often observed in both the nucleus and the cytoplasm. nih.gov However, upon cellular stress, such as heat shock or oxidative stress, TIA-1 rapidly translocates and coalesces into distinct cytoplasmic foci, the stress granules. mdpi.com Confocal microscopy provides high-resolution images of these structures, enabling detailed analysis of their formation, composition, and dynamics. mdpi.com
| Microscopy Technique | Application for TIA-1 | Observed Phenomena |
| Immunofluorescence | Visualization of TIA-1 subcellular localization. | Diffuse nuclear and cytoplasmic staining under normal conditions. |
| Confocal Microscopy | High-resolution imaging of TIA-1 in stress granules. mdpi.com | Formation of distinct cytoplasmic foci upon cellular stress. mdpi.com |
RNA-Protein Interaction Mapping (e.g., iCLIP, PAR-CLIP, eCLIP)
To understand how TIA-1 regulates gene expression, it is crucial to identify the specific RNA molecules it binds to. Several high-throughput sequencing-based techniques have been developed to map RNA-protein interactions across the transcriptome. These methods, including individual-nucleotide resolution cross-linking and immunoprecipitation (iCLIP), photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP), and enhanced CLIP (eCLIP), provide precise information about the binding sites of RNA-binding proteins like TIA-1.
These techniques involve cross-linking RNA-protein complexes in living cells, typically using ultraviolet (UV) light. merckmillipore.com Following cell lysis, TIA-1 and its cross-linked RNA targets are immunoprecipitated. The RNA is then partially digested, and a linker is ligated to the 3' end. The protein-RNA complex is run on a gel, and the region containing the complex is excised. After protein digestion, the RNA is reverse transcribed, and the resulting cDNA is sequenced. The analysis of the sequencing data reveals the precise binding sites of TIA-1 on a genome-wide scale. nih.gov Studies using iCLIP have shown that TIA-1 and the related protein TIAL1 bind to similar positions on human RNAs, often in the 3' untranslated regions (UTRs) of mRNAs and within introns. nih.gov
RNA Immunoprecipitation (RIP)
RNA immunoprecipitation (RIP) is another powerful technique used to identify RNAs that are physically associated with a specific RNA-binding protein, such as TIA-1. nih.gov Unlike CLIP-based methods, RIP does not typically involve UV cross-linking, and thus identifies RNAs that are in close proximity to the protein of interest within a ribonucleoprotein complex.
In a typical RIP experiment, cell lysates are incubated with an antibody against TIA-1, which is coupled to magnetic beads. The beads are then used to pull down TIA-1 and any associated RNAs. After washing to remove non-specific binders, the RNA is purified from the immunoprecipitated complexes. The identity and abundance of the co-precipitated RNAs can then be determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for specific candidates or by high-throughput sequencing (RIP-Seq) for a transcriptome-wide analysis. nih.gov RIP-seq has been successfully used to identify thousands of mRNA targets of TIA-1 in various cell types, including human embryonic stem cells and neurons, providing insights into its role in neurodevelopment. nih.govnih.gov
Luciferase Reporter Assays for Translational Regulation
Luciferase reporter assays are a common and effective method for studying the impact of TIA-1 on the translation of specific target mRNAs. embopress.org This assay allows researchers to quantify the effect of TIA-1 on protein production from a particular mRNA of interest.
In this assay, the 3' UTR of a putative TIA-1 target mRNA, which is thought to contain the TIA-1 binding site, is cloned downstream of a luciferase reporter gene in a plasmid. This construct is then transfected into cells, which may also be co-transfected with a plasmid expressing TIA-1 or with siRNAs to knock down endogenous TIA-1. The activity of the luciferase enzyme, which produces light, is then measured and serves as a proxy for the amount of protein translated from the reporter mRNA. By comparing the luciferase activity in the presence and absence of TIA-1, or with a mutated TIA-1 binding site, researchers can determine whether TIA-1 enhances or represses the translation of the target mRNA. For example, these assays have demonstrated that TIA-1 can promote the translation of Mcl1 mRNA. embopress.org
Genetic Manipulation and Model Systems
To dissect the in vivo functions of TIA-1, various genetic manipulation techniques and model systems are employed. These approaches allow for the investigation of the physiological and pathological consequences of TIA-1 loss-of-function or altered expression.
One of the most powerful tools is the generation of knockout mouse models. TIA-1 knockout mice, where the Tia1 gene has been inactivated through homologous recombination, have been instrumental in revealing its role in the immune response and stress-related processes. embopress.org Studies using these mice have shown that while some TIA-1 knockout mice are viable, they exhibit partial embryonic lethality and are hypersensitive to the toxic effects of lipopolysaccharide (LPS). nih.gov These models have also been crossed with mouse models of neurodegenerative diseases, such as tauopathy, to investigate the role of TIA-1 in disease progression. nih.govkeystonesymposia.org
In addition to knockout mice, transient gene silencing using small interfering RNAs (siRNAs) is a widely used technique to reduce TIA-1 expression in cultured cells. nih.gov This approach allows for a more rapid assessment of the cellular consequences of TIA-1 depletion. For example, siRNA-mediated knockdown of TIA-1 has been used to validate antibody specificity and to study its role in cell proliferation. nih.gov
More recently, the CRISPR/Cas9 gene-editing technology has provided a precise and efficient way to create stable TIA-1 knockout cell lines and potentially introduce specific mutations. scbt.comscbt.com CRISPR/Cas9 systems designed to disrupt the human or mouse TIA1 gene are commercially available, facilitating the generation of custom model systems for studying TIA-1 function. scbt.comscbt.com
| Genetic Tool | Model System | Key Findings/Applications |
| Homologous Recombination | Knockout Mice (Tia1-/-) | Partial embryonic lethality, altered immune response, role in neurodegeneration. nih.govembopress.org |
| siRNA | Cultured Cells | Transient knockdown for studying cellular functions like proliferation. nih.gov |
| CRISPR/Cas9 | Cultured Cells, Mice | Precise gene knockout and introduction of specific mutations. scbt.comscbt.com |
Gene Knockdown and Knockout Models (e.g., shRNA, CRISPR)
Reducing or eliminating the expression of TIA-1 is a fundamental strategy to understand its physiological roles. This is commonly achieved using RNA interference technologies like short hairpin RNA (shRNA) or gene-editing tools such as CRISPR/Cas9.
Studies using shRNA to transiently knockdown TIA-1 in cell lines have revealed its importance in the context of neurodegenerative diseases. For instance, in HEK293T cells, TIA-1 knockdown significantly reduced the formation of tau-positive stress granules, suggesting a role for TIA-1 in the pathological aggregation of tau protein researchgate.net. Furthermore, this reduction in TIA-1 levels improved cell viability in the presence of pathogenic tau, highlighting TIA-1 as a potential therapeutic target researchgate.net. Similarly, siRNA-mediated knockdown of TIA-1 in human embryonic stem cells (hESCs) has been used to identify its target mRNAs during neurodevelopment, revealing a dynamic regulatory role as cells differentiate from pluripotent states to neurons nih.gov.
More permanent genetic modifications, such as creating knockout (KO) cell lines or animal models, provide deeper insights into the long-term consequences of TIA-1 absence. TIA-1 deficient cells, created through genetic modification, show increased susceptibility to viral infections nih.gov. In cellular models, TIA-1 knockdown or knockout has been shown to inhibit the misfolding and toxicity of tau protein in cultured hippocampal neurons uky.edu. In HeLa cells, combined knockdown of TIA-1 and its paralog TIAL1 affects the alternative splicing of numerous exons that are followed by U-rich intronic sequences, confirming their role as global splicing regulators nih.gov.
| Model System | Method | Key Findings | Reference |
| HEK293T Cells | shRNA Knockdown | Reduced formation of tau-positive stress granules; improved cell viability. | researchgate.net |
| Human Embryonic Stem Cells | siRNA Knockdown | Identified dynamic changes in TIA-1 mRNA targets during neuronal differentiation. | nih.gov |
| Cultured Hippocampal Neurons | Knockdown/Knockout | Inhibited tau misfolding and associated neurotoxicity. | uky.edu |
| HeLa Cells | siRNA Knockdown (TIA1/TIAL1) | Altered alternative splicing of exons adjacent to U-rich intronic sequences. | nih.gov |
| Various Cell Lines | Genetic Modification | Increased susceptibility to viral infection. | nih.gov |
Overexpression Studies
Conversely, overexpressing TIA-1 is a powerful technique to study its gain-of-function effects, particularly its role in nucleating stress granules (SGs).
When TIA-1 is overexpressed in various cell types, it is sufficient to induce the spontaneous formation of SGs, even in the absence of an external stressor like arsenite nih.govnih.gov. These structures are confirmed as bona fide SGs as they contain other key markers like PABP and eIF3 nih.gov. Overexpression studies have been instrumental in delineating the domains of TIA-1 required for this function. For example, full-length TIA-1 induces SG formation and represses gene expression, establishing its role as a translational silencer nih.gov.
In the context of disease, overexpressing TIA-1 in cultured hippocampal neurons was found to induce tau misfolding and stimulate neurodegeneration uky.edu. This gain-of-function approach complements knockdown studies by demonstrating that an excess of TIA-1 can drive pathology. Furthermore, in cellular splicing assays, overexpression of TIA-1 activates the splicing of specific exons, such as the K-SAM exon of the fibroblast growth factor receptor 2 (FGFR2) gene, in a manner dependent on adjacent U-rich intron sequences nih.gov.
| Cell Type | Experimental Observation | Functional Implication | Reference |
| Various | Spontaneous formation of stress granules. | TIA-1 is a key nucleator of SGs. | nih.govnih.gov |
| Cultured Hippocampal Neurons | Induction of tau misfolding and neurodegeneration. | TIA-1 can drive tau pathology. | uky.edu |
| 293-EBNA Cells | Activation of K-SAM exon splicing in a minigene reporter. | TIA-1 functions as a splicing regulator. | nih.gov |
| Various | Repression of reporter gene expression. | TIA-1 acts as a translational silencer. | nih.gov |
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a precision tool used to alter specific amino acids within the TIA-1 protein, allowing researchers to dissect the function of its distinct domains: the RNA recognition motifs (RRMs) and the C-terminal prion-related domain (PRD). This method creates specific, targeted changes in the protein's DNA code to study the resulting changes in its activity neb.comidtdna.com.
Mutagenesis studies have been crucial in understanding SG assembly. Truncation mutants of TIA-1 that lack the PRD fail to induce spontaneous SGs and are not recruited to SGs formed by stressors like arsenite nih.gov. Conversely, the isolated PRD can form aggregates, but these are smaller than true SGs and can have a dominant-negative effect, preventing the assembly of normal SGs in cells with high expression levels nih.govfrontiersin.org. Mutations within the PRD, such as those affecting proline residues which are linked to Amyotrophic Lateral Sclerosis (ALS), alter the fluidity and clearance of TIA-1 condensates frontiersin.org. Specifically, ALS-associated mutations like P362L and A381T enhance self-assembly and induce highly condensed structures through β-sheet interactions nih.gov.
The function of the RRM domains has also been extensively studied using mutagenesis. The second RRM (RRM2) is primarily responsible for the specific binding to U-rich RNA sequences nih.gov. Mutational analysis has confirmed that RRM2 is both necessary and sufficient for this interaction, although the presence of RRM3 enhances binding affinity nih.govnih.gov. In contrast, RRM1 does not appear to interact with these U-rich sequences nih.gov.
| Domain/Region | Mutation Type | Effect on Function | Reference |
| Prion-Related Domain (PRD) | Deletion (Truncation) | Fails to induce or be recruited to stress granules. | nih.gov |
| Prion-Related Domain (PRD) | P362L, A381T (ALS mutations) | Enhances self-assembly and formation of highly condensed structures. | nih.gov |
| RRM2 | Mutational Analysis | Identified as the primary domain for binding U-rich RNA sequences. | nih.gov |
| RRM3 | Mutational Analysis | Contributes to enhancing RNA binding affinity. | nih.govnih.gov |
| RRM1 | Mutational Analysis | Does not bind U-rich RNA sequences. | nih.gov |
In Vitro Splicing Assays
To directly assess the role of TIA-1 as a splicing regulator, researchers utilize in vitro splicing assays. These cell-free systems typically use nuclear extracts and pre-mRNA reporter transcripts to recapitulate the splicing process in a test tube.
These assays have demonstrated that the addition of recombinant TIA-1 protein to splicing extracts can enhance the use of 5' splice sites that are adjacent to a U-rich intronic sequence, such as the IAS1 element downstream of the K-SAM exon in the FGFR2 gene nih.gov. TIA-1 can even provoke a switch to a weaker, IAS1-linked splice site when a stronger, competing site is present on the same pre-mRNA nih.gov. This demonstrates that TIA-1 can act as a potent splicing activator. The effect is dependent on its ability to bind the U-rich sequence, as replacing the sequence with a non-binding operator prevents TIA-1-mediated activation. However, activity can be restored by using a fusion protein where TIA-1 is linked to a protein that recognizes the new operator, proving that recruitment near the 5' splice site is the key mechanism nih.gov. These in vitro studies have been fundamental in identifying TIA-1 as a splicing regulator that functions by binding to intronic sequences downstream of a 5' splice site in a U1 snRNP-dependent manner nih.gov.
Animal Models (e.g., mouse models of tauopathy, inflammation)
Animal models, particularly genetically engineered mice, are indispensable for understanding the in vivo consequences of TIA-1 function and dysfunction in the complex environment of a whole organism.
TIA-1 Knockout Mice: Mice completely lacking TIA-1 (Tia1-/-) exhibit partial embryonic lethality nih.govnih.gov. The surviving adult mice are viable but show increased susceptibility to bacterial endotoxic shock, indicating a role for TIA-1 in regulating the inflammatory response nih.govembopress.org. Macrophages from these mice produce significantly more TNF-α protein compared to wild-type controls, despite similar mRNA levels, identifying TIA-1 as a selective translational silencer of TNF-α nih.govembopress.org. These knockout mice also show dysregulated expression of genes involved in lipid metabolism nih.govnih.gov.
TIA-1 in Tauopathy Models: To study the role of TIA-1 in neurodegeneration, TIA-1 knockout or haploinsufficient (Tia1+/-) mice have been crossed with mouse models of tauopathy, such as the PS19 (P301S tau) model. Reduction of TIA-1 in these mice protects against neurodegeneration, reduces the accumulation of toxic tau oligomers, and prolongs lifespan nih.govnih.govresearchgate.net. This protective effect suggests that TIA-1 is a critical mediator of tau-induced toxicity nih.govbohrium.com. Interestingly, while TIA-1 reduction is neuroprotective, it also exacerbates neuroinflammatory processes in the later stages of tauopathy, suggesting a complex, context-dependent role in the central nervous system's immune response nih.govfrontiersin.org.
TIA-1 in Inflammation Models: The hypersensitivity of TIA-1 knockout mice to lipopolysaccharide (LPS)-induced endotoxic shock is a key finding from inflammation models embopress.orgjax.org. This phenotype is linked to the dysregulation of TNF-α production embopress.org. Studies in peripheral tissues and macrophages from these mice have consistently shown that TIA-1 deficiency leads to increased production of pro-inflammatory cytokines, establishing its role in dampening the innate immune response frontiersin.org.
| Animal Model | Genetic Modification | Primary Phenotype / Finding | Disease Context |
| C57BL/6J Mouse | Tia1 Knockout (Tia1-/-) | Hypersensitivity to LPS-induced endotoxic shock; increased TNF-α production. | Inflammation embopress.orgjax.org |
| PS19 (P301S tau) Mouse | Tia1 Haploinsufficiency (Tia1+/-) | Reduced neurodegeneration; prolonged survival; reduced toxic tau oligomers. | Tauopathy nih.govnih.govresearchgate.net |
| PS19 (P301S tau) Mouse | Tia1 Haploinsufficiency or Knockout | Exacerbated neuroinflammation in advanced disease stages. | Tauopathy/Neuroinflammation nih.govfrontiersin.org |
| C57BL/6J Mouse | Tia1 Knockout (Tia1-/-) | Altered expression of lipid metabolism genes. | General Physiology nih.gov |
Compound and Gene Nomenclature
| Name | Type | Description |
| TIA-1 | Protein | T-cell intracellular antigen-1 |
| TIAR / TIAL1 | Protein | This compound / TIA1 like 1 |
| shRNA | RNA | Short hairpin RNA |
| CRISPR | Technology | Clustered Regularly Interspaced Short Palindromic Repeats |
| PABP | Protein | Poly(A)-binding protein |
| eIF3 | Protein | Eukaryotic initiation factor 3 |
| Tau | Protein | Microtubule-associated protein tau |
| FGFR2 | Gene | Fibroblast growth factor receptor 2 |
| TNF-α | Protein | Tumor necrosis factor-alpha |
| U1 snRNP | Ribonucleoprotein | U1 small nuclear ribonucleoprotein |
| Arsenite | Chemical | An oxidative stressor |
| Lipopolysaccharide (LPS) | Molecule | A component of gram-negative bacteria cell walls, used to induce inflammation. |
Q & A
Q. Table 1. Key RNA-Binding Motifs of TIA-1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
- Description
- Properties
- Molecular Architecture and Structural Determinants of Tia 1 Related Protein Function
- Rna Binding Specificity and Regulatory Mechanisms of Tia 1 Related Protein
- Post translational Modifications and Their Impact on Tia 1 Related Protein Function
- Protein protein Interaction Networks of Tia 1 Related Protein
- Subcellular Localization and Dynamic Regulation of Tia 1 Related Protein
- Role of Tia 1 Related Protein in Rna Metabolism
- Functional Prion like Characteristics of Tia 1 Related Protein
- Physiological Roles of Tia 1 Related Protein
- Mechanistic Insights into Tia 1 Related Protein in Disease Pathogenesis excluding Clinical Human Trial Data
- Methodological Approaches for Studying Tia 1 Related Protein
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